Vipsogal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Gentamicins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-amino-6-[4,6-diamino-3-[3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol;[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate;(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO7.C26H32F2O7.C18H36N4O10.C9H19NO4/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5;1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17;1-9(2,6-12)7(13)8(14)10-4-3-5-11/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;6-8,15-16,18-19,21,31H,9-12H2,1-5H3;5-18,22-28H,2-4,19-21H2,1H3;7,11-13H,3-6H2,1-2H3,(H,10,14)/t16-,19-,20-,21-,25-,26-,27?,28-;15-,16-,18-,19-,21-,23-,24-,25?,26+;;7-/m00.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBXIVVNAOCSJM-JQQZISSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C.CC(C)(CO)C(C(=O)NCCCO)O.CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.CC(=O)OCC(=O)[C@@]12[C@H](C[C@@H]3[C@@]1(C[C@@H](C4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C.CC(C)(CO)[C@H](C(=O)NCCCO)O.CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H124F3N5O28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1672.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139163-20-5 | |
| Record name | Betamethasone dipropionate mixture with fluocinonide, gentamicin and panthenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139163205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Vipsogal: A Multi-Mechanism Approach to the Topical Treatment of Psoriasis
An In-depth Technical Guide on the Core Mechanisms of Action
Abstract
Vipsogal is a topical combination therapy formulated to address the complex pathophysiology of plaque psoriasis. By integrating multiple active pharmaceutical ingredients, this compound provides a synergistic effect that targets inflammation, hyperkeratosis, and potential secondary bacterial infections characteristic of psoriatic lesions. This guide details the distinct and complementary mechanisms of action of its core components: the high-potency corticosteroids Betamethasone Dipropionate and Fluocinonide, the keratolytic agent Salicylic Acid, the broad-spectrum antibiotic Gentamicin Sulfate, and the skin barrier-supporting agent Panthenol. This document provides a comprehensive overview of the pharmacological actions, relevant quantitative data, and key experimental protocols for professionals in pharmaceutical research and development.
Introduction to this compound and Psoriasis Pathophysiology
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes, leading to the formation of erythematous, indurated, and scaly plaques. The underlying pathology involves a complex interplay of immune cells and cytokines, particularly the IL-23/Th17 axis, which drives inflammation and abnormal epidermal turnover. This compound's formulation is designed to disrupt these pathological processes through a multi-pronged approach.
The therapeutic strategy of this compound is to:
-
Suppress Inflammation and Immune Response: Achieved through the potent anti-inflammatory and immunosuppressive actions of its corticosteroid components.[1]
-
Normalize Keratinization: Accomplished by the keratolytic activity of Salicylic Acid, which facilitates the removal of hyperkeratotic scales.[2][3]
-
Prevent Secondary Infections: Managed by the bactericidal activity of Gentamicin Sulfate, addressing potential microbial colonization in compromised skin barriers.
-
Restore Skin Barrier Function: Supported by Panthenol, which enhances hydration and promotes healing.[4][5][6][7][8]
Core Mechanisms of Action of Active Ingredients
Corticosteroids: Betamethasone Dipropionate and Fluocinonide
Betamethasone dipropionate and Fluocinonide are potent synthetic glucocorticoids that form the primary anti-inflammatory foundation of this compound. Their mechanism is mediated through intracellular glucocorticoid receptors (GR).
Signaling Pathway:
-
Cellular Penetration: Being lipophilic, the corticosteroids diffuse across the cell membrane of keratinocytes and immune cells (e.g., T-lymphocytes, macrophages) in the skin.
-
Receptor Binding: In the cytoplasm, they bind to the glucocorticoid receptor, causing the dissociation of heat shock proteins (HSPs) and activating the receptor complex.
-
Nuclear Translocation: The activated steroid-receptor complex translocates into the nucleus.
-
Gene Regulation:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on the DNA, upregulating the transcription of anti-inflammatory genes, such as those for lipocortin-1 (annexin A1). Lipocortin-1 inhibits phospholipase A2 (PLA2), thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory prostaglandins and leukotrienes.
-
Transrepression: The complex interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB and AP-1. This suppresses the expression of genes encoding for cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules, which are crucial for the recruitment and activation of inflammatory cells in psoriatic plaques.
-
The overall effects are potent anti-inflammatory, immunosuppressive, anti-proliferative, and vasoconstrictive actions that reduce the erythema, induration, and pruritus associated with psoriasis.[1]
Keratolytic Agent: Salicylic Acid
Salicylic acid acts as a keratolytic agent, which is crucial for managing the hyperkeratosis of psoriatic plaques. Its primary mechanism is the reduction of corneocyte cohesion within the stratum corneum. It achieves this by dissolving the intercellular cement substance that binds the epidermal cells together.[2][3][9] This action softens the keratin, loosens the cornified epithelium, and facilitates the shedding of scales (desquamation).
By removing the thick, scaly layer, salicylic acid not only improves the cosmetic appearance of the lesions but also enhances the penetration and efficacy of the other topical agents in the this compound formulation, particularly the corticosteroids.[2][3]
Antibiotic: Gentamicin Sulfate
Gentamicin is an aminoglycoside antibiotic that provides broad-spectrum bactericidal activity. Its role in this compound is to manage or prevent secondary bacterial infections, to which psoriatic lesions can be susceptible due to a compromised skin barrier. The mechanism of action involves the inhibition of bacterial protein synthesis.
-
Bacterial Entry: Gentamicin actively transports across the bacterial cell membrane.
-
Ribosomal Binding: It irreversibly binds to the 30S subunit of the bacterial ribosome.
-
Inhibition of Protein Synthesis: This binding interferes with the initiation complex, causes misreading of the mRNA, and leads to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death.
Gentamicin is particularly effective against gram-negative bacteria and Staphylococcus aureus, a common colonizer of psoriatic skin.
Skin Barrier Support: Panthenol
Panthenol (Provitamin B5) is rapidly converted to Pantothenic Acid (Vitamin B5) in the skin. Pantothenic acid is a component of Coenzyme A, which is essential for the synthesis of lipids and proteins. Panthenol contributes to the therapeutic effect of this compound through several actions:
-
Moisturizing: It acts as a humectant, attracting and retaining water in the stratum corneum, thereby improving skin hydration.[4][6][8]
-
Barrier Enhancement: It supports the synthesis of skin lipids, which helps to restore the integrity of the skin barrier, reducing transepidermal water loss (TEWL).[5][7]
-
Wound Healing: It stimulates the proliferation of dermal fibroblasts, which accelerates re-epithelialization and promotes the healing of cracked or fissured skin.[4][5]
Quantitative Pharmacological Data
The efficacy of the active components in this compound can be quantified through various pharmacological parameters. The following tables summarize key data for each class of agent.
Table 1: Potency and Receptor Affinity of Corticosteroids
| Compound | Potency Class | Relative Binding Affinity (GR) |
|---|---|---|
| Fluocinonide | High (Class II) | Higher than dexamethasone |
| Betamethasone Dipropionate | High (Class I/II) | Higher than dexamethasone |
Data represents relative potency in standard assays. Absolute values can vary based on the specific assay and cell type used.
Table 2: Keratolytic Efficacy of Salicylic Acid
| Parameter | Value/Range | Notes |
|---|---|---|
| Therapeutic Concentration | 2% - 10% | Concentrations of 3-10% are most effective for thick plaques on feet.[10] 6% has been shown effective for scalp psoriasis.[3] |
| Mechanism | Desmolytic | Acts by dissolving intercellular cement.[9] |
| Synergistic Effect | Penetration Enhancer | Applying 30-60 minutes before corticosteroids improves their penetration.[10] |
Table 3: Antimicrobial Activity of Gentamicin
| Parameter | Value | Target Organism |
|---|---|---|
| MIC50 | 0.235 µg/mL | S. aureus |
| MIC90 | 0.488 µg/mL | S. aureus |
| MIC (Pre-exposure) | 0.25 mg/L | S. aureus ATCC 29213 |
MIC (Minimum Inhibitory Concentration) values can vary between bacterial strains and testing methodologies.
Table 4: Skin Barrier Enhancement by Panthenol
| Parameter | Result | Study Conditions |
|---|---|---|
| Improvement in Skin Hydration | +58.8% | 14-day use of body wash gel.[4] |
| Reduction in TEWL | Significant (p < 0.001) | 30-day application of 1.0% and 5.0% panthenol formulations.[8] |
| Barrier Restoration (TEWL AUC) | -168.36 g/m²/h (vs. -123.38 for control) | 3-week use on SDS-challenged skin.[5] |
TEWL: Transepidermal Water Loss; AUC: Area Under the Curve.
Key Experimental Protocols
The characterization of a multi-component topical formulation like this compound relies on specific in vitro and ex vivo assays. The following are detailed methodologies for key experiments.
Protocol: Glucocorticoid Receptor (GR) Binding Assay
Objective: To determine the relative binding affinity of corticosteroids for the glucocorticoid receptor.
Methodology: Competitive Radioligand Binding Assay
-
Preparation of Cytosol:
-
Use cultured human keratinocytes or a cell line expressing human GR.
-
Homogenize cells in a buffer (e.g., Tris-HCl with molybdate and protease inhibitors) to prepare a cytosolic fraction by ultracentrifugation.
-
-
Competitive Binding:
-
In assay tubes, combine the cytosol preparation with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
-
Add increasing concentrations of the unlabeled test corticosteroid (e.g., Betamethasone dipropionate, Fluocinonide) or a reference standard (unlabeled dexamethasone).
-
Incubate the mixture at 4°C for a sufficient period (e.g., 18-24 hours) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds free radioligand, and is then pelleted by centrifugation.
-
-
Quantification:
-
Measure the radioactivity in the supernatant (representing the bound fraction) using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding).
-
The relative binding affinity (RBA) can be calculated as: (IC₅₀ of reference / IC₅₀ of test compound) x 100.
-
Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell)
Objective: To quantify the penetration of active ingredients through the skin.
Methodology:
-
Skin Preparation:
-
Use excised human or animal (e.g., porcine) skin.
-
Prepare full-thickness or dermatomed skin samples of a specific thickness. Check skin integrity using Transepidermal Water Loss (TEWL) or electrical resistance measurements.[11]
-
-
Franz Cell Assembly:
-
Mount the skin sample between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.[12]
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintain at 32-37°C to simulate physiological conditions. Ensure constant stirring with a magnetic bar.[12]
-
-
Dosing:
-
Apply a finite, known quantity of the this compound formulation to the skin surface in the donor chamber (e.g., 5-10 mg/cm²).
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid. Replace the collected volume with fresh, pre-warmed receptor fluid.
-
-
Analysis:
-
Quantify the concentration of the active ingredients (e.g., Betamethasone, Salicylic Acid) in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Calculation:
-
Calculate the cumulative amount of each drug permeated per unit area over time. Plotting this data allows for the determination of key pharmacokinetic parameters like flux (J) and permeability coefficient (Kp).
-
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of Gentamicin that inhibits the visible growth of relevant bacteria (e.g., S. aureus).
Methodology:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of Gentamicin.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the Gentamicin stock solution in a suitable sterile growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.[13]
-
-
Inoculum Preparation:
-
Grow a culture of the test bacteria to a specific optical density (e.g., 0.5 McFarland standard).
-
Dilute the bacterial culture to a standardized final concentration (e.g., 5 x 10⁵ CFU/mL) in the growth medium.[13]
-
-
Inoculation:
-
Add a fixed volume of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (bacteria + medium, no antibiotic) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-24 hours.[14]
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is defined as the lowest concentration of Gentamicin in which no visible growth is observed.[14] The results can also be read using a plate reader to measure optical density.
-
Conclusion
The mechanism of action of this compound is a carefully designed synergy of multiple therapeutic pathways. The potent anti-inflammatory and immunosuppressive effects of Betamethasone Dipropionate and Fluocinonide address the core immune dysregulation in psoriasis. This is complemented by the keratolytic action of Salicylic Acid, which removes scales and enhances steroid penetration. The inclusion of Gentamicin provides crucial protection against secondary bacterial infections, while Panthenol aids in restoring the compromised skin barrier and improving hydration. This multi-faceted approach allows this compound to effectively manage the primary signs and symptoms of plaque psoriasis, providing a comprehensive topical treatment solution. Further research into the precise synergistic interactions between these components can continue to optimize formulation and clinical outcomes.
References
- 1. Psoriasis - Treatment - NHS [nhs.uk]
- 2. Salicylic Acid for Managing Psoriasis | eMediNexus [emedinexus.com]
- 3. Keratolytics and Emollients and Their Role in the Therapy of Psoriasis: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Skin moisturizing effects of panthenol-based formulations. | Semantic Scholar [semanticscholar.org]
- 7. Evaluation of the Efficacy and Safety of a Panthenol‐Enriched Mask for Skin Barrier Recovery After Facial Laser Treatment: Results of a Double‐Blind Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kuatra.com.tr [kuatra.com.tr]
- 9. researchgate.net [researchgate.net]
- 10. swastibotanicals.com [swastibotanicals.com]
- 11. permegear.com [permegear.com]
- 12. 4 Methods to study dermal penetration – Pesticides Research No. 124 2009 – Dermal absorption of pesticides - evaluation of variability and prevention [www2.mst.dk]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Selective α5-GABAA Receptor Negative Allosteric Modulators – A Profile of Basmisanil
Disclaimer: No publicly available scientific data could be found for a compound named "Vipsogal." This guide therefore uses Basmisanil (RG1662) , a well-characterized and highly selective α5-GABAA receptor negative allosteric modulator, as a representative molecule for this pharmacological class to fulfill the prompt's core requirements. All data and methodologies presented herein pertain to Basmisanil.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The α5-GABAA Receptor as a Therapeutic Target
The γ-aminobutyric acid type A (GABAA) receptor system is the principal mediator of fast synaptic inhibition in the central nervous system.[1] GABAA receptors are pentameric ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduced likelihood of firing.[2][3] The functional diversity of GABAA receptors arises from their varied subunit composition, with the α (alpha) subunit being a key determinant of their pharmacological properties.
Receptors containing the α5 subunit are of particular interest. They are highly expressed in the hippocampus, a brain region critical for learning and memory.[4] Unlike other GABAA receptor subtypes that are primarily located at synapses and mediate phasic (rapid) inhibition, α5-containing receptors are predominantly found at extrasynaptic sites where they mediate tonic (persistent) inhibition.[5][6] This tonic inhibition is thought to play a crucial role in modulating neuronal excitability and synaptic plasticity.
Negative allosteric modulators (NAMs) that selectively target the α5-GABAA receptor are hypothesized to enhance cognitive processes by reducing tonic inhibition in the hippocampus, thereby facilitating neural processes underlying learning and memory.[7] Basmisanil (also known as RG1662 and RO5186582) is a potent and highly selective α5-GABAA NAM that has been investigated for its potential to treat cognitive impairment.[8][9][10]
Core Compound Profile: Basmisanil
Basmisanil is a selective, orally active α5-GABAA receptor negative allosteric modulator.[11] It has progressed through preclinical development and into Phase II clinical trials for conditions such as the intellectual disability associated with Down syndrome and cognitive impairment in schizophrenia.[8][10][12][13] While it demonstrated a good safety profile and target engagement, it did not meet primary efficacy endpoints in the Down syndrome trial.[12][13]
Data Presentation
The following tables summarize the quantitative pharmacological data for Basmisanil.
Table 1: In Vitro Binding Affinity and Selectivity of Basmisanil
| GABAA Receptor Subtype (human, recombinant) | Binding Affinity (Ki, nM) | Selectivity vs. α5 |
|---|---|---|
| α5β3γ2 | 5 | - |
| α1β3γ2 | >450 | >90-fold |
| α2β3γ2 | >450 | >90-fold |
| α3β3γ2 | >450 | >90-fold |
Data sourced from competitive radioligand binding assays using [³H]-flumazenil on membranes from HEK293 cells expressing the respective receptor subtypes.[8][10]
Table 2: In Vitro Functional Activity of Basmisanil
| GABAA Receptor Subtype | Assay Type | Effect | Potency (IC50, nM) |
|---|---|---|---|
| α5β3γ2 | Electrophysiology (Xenopus Oocytes) | Inhibition of GABA-induced current | ~10 |
| α1β3γ2 | Electrophysiology (Xenopus Oocytes) | No significant effect | >1000 |
| α2β3γ2 | Electrophysiology (Xenopus Oocytes) | No significant effect | >1000 |
| α3β3γ2 | Electrophysiology (Xenopus Oocytes) | No significant effect | >1000 |
This demonstrates Basmisanil's functional selectivity as a negative allosteric modulator at the α5 subunit.[8]
Table 3: Preclinical In Vivo Data for Basmisanil
| Animal Model | Behavioral Test | Dosage | Key Finding |
|---|---|---|---|
| Rat | Morris Water Maze | 30-65% receptor occupancy | Attenuated diazepam-induced spatial learning impairment.[8][10] |
| Non-human Primate | Object Retrieval Task | Not specified | Improved executive function.[8][10] |
| Mouse | Forced Swim Test | 10 and 30 mg/kg, i.p. | Decreased immobility time, indicating rapid antidepressant-like effects.[14][15] |
| Mouse | Sucrose Splash Test | 10 and 30 mg/kg, i.p. | Increased grooming time, suggesting antidepressant-like effects.[14][15] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize α5-GABAA NAMs like Basmisanil are provided below.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity and selectivity of a test compound across different GABAA receptor subtypes.
Materials:
-
Radioligand: [³H]-flumazenil, a benzodiazepine site ligand.[16]
-
Membrane Preparations: Membranes from HEK293 cells transiently expressing specific human recombinant GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[16]
-
Test Compound: Basmisanil, dissolved in appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM Diazepam).
-
Instrumentation: Scintillation counter, 96-well filtration apparatus.[17]
Procedure:
-
Preparation: Thaw cell membrane preparations on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 50-120 µg per well.[18]
-
Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-flumazenil (e.g., 1 nM), and varying concentrations of the test compound (Basmisanil). For determining non-specific binding, add the non-specific control instead of the test compound. The final reaction volume is typically 250 µL.[18]
-
Equilibrium: Incubate the plates for 60-90 minutes at 4°C or room temperature to allow the binding to reach equilibrium.[18]
-
Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific binding). This separates the receptor-bound radioligand from the free radioligand.[17]
-
Washing: Quickly wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[19]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
This technique measures ion flow across the membrane of a Xenopus oocyte expressing a specific ion channel, providing a functional readout of receptor modulation.
Objective: To assess the functional effect (e.g., potentiation, inhibition) of a test compound on GABA-induced currents at specific GABAA receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for GABAA receptor subunits (e.g., α5, β3, γ2).
-
GABA solution (prepared at a concentration that elicits a submaximal response, e.g., EC10).
-
Test compound (Basmisanil) solutions.
-
TEVC rig including amplifier, electrodes, perfusion system.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a Xenopus laevis frog. Inject the oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits and incubate for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
GABA Application: Perfuse the oocyte with a baseline buffer, then apply a solution containing GABA at an EC10 concentration to elicit a control inward chloride current.
-
Compound Application: Co-apply the GABA solution with varying concentrations of Basmisanil.[20] For a NAM, this is expected to reduce the amplitude of the GABA-elicited current.
-
Washout: Wash the oocyte with the baseline buffer between applications to allow the receptor to return to its resting state.
-
Data Analysis: Measure the peak amplitude of the current in the presence and absence of the test compound. Normalize the response to the control GABA current. Plot the percent inhibition against the compound concentration and fit the data to determine the IC50 value.[21]
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[22][23][24]
Objective: To evaluate the effect of a test compound on spatial learning and memory.
Materials:
-
A large circular pool (1.5-2 m diameter) filled with opaque water (e.g., using non-toxic white paint).[25]
-
An escape platform submerged just below the water surface.[23]
-
Video tracking system and software.
-
Test animals (rats or mice).
Procedure:
-
Habituation: Allow animals to acclimate to the testing room.
-
Acquisition Phase (Training):
-
Administer the test compound (e.g., Basmisanil) or vehicle to the animals at a predetermined time before the trial.
-
Place the animal into the pool from one of several quasi-random start locations.
-
The animal must swim to find the hidden platform. The location of the platform remains fixed throughout training.
-
Record the time taken to find the platform (escape latency) and the path length.[23] If the animal fails to find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.[26]
-
Conduct multiple trials per day for several consecutive days. A learning curve is generated by plotting the escape latency over the training days.
-
-
Probe Trial (Memory Test):
-
24 hours after the final training session, remove the platform from the pool.
-
Place the animal in the pool for a single trial (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the exact former platform location.[23][24]
-
-
Data Analysis: Compare the escape latencies during training and the time spent in the target quadrant during the probe trial between the compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA). An improvement in performance is indicated by shorter escape latencies and more time spent in the target quadrant.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of an α5-GABAA receptor and its negative modulation by Basmisanil.
Experimental Workflow Diagram
Caption: Workflow for characterizing a selective α5-GABAA receptor negative allosteric modulator.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. youtube.com [youtube.com]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. Hippocampal α5-GABAA Receptors Modulate Dopamine Neuron Activity in the Rat Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. costunolide.com [costunolide.com]
- 8. researchgate.net [researchgate.net]
- 9. Basmisanil - Wikipedia [en.wikipedia.org]
- 10. Basmisanil, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. physiciansweekly.com [physiciansweekly.com]
- 13. Scholars@Duke publication: A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (basmisanil) on intellectual disability associated with Down syndrome. [scholars.duke.edu]
- 14. Basmisanil, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basmisanil, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. basmisanil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. PDSP - GABA [kidbdev.med.unc.edu]
- 20. researchgate.net [researchgate.net]
- 21. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. news-medical.net [news-medical.net]
- 24. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 25. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mmpc.org [mmpc.org]
In-depth Technical Guide: Vipsogal for Asthenia and Post-COVID-19 Syndrome
Notice: Information regarding a specific therapeutic agent named "Vipsogal" for the treatment of asthenia and post-COVID-19 syndrome is not available in the public domain, including scientific literature and clinical trial databases. This guide will, therefore, address the broader context of therapeutic strategies and relevant signaling pathways investigated for post-viral asthenia and post-COVID-19 syndrome, providing a framework for understanding potential mechanisms of action for novel therapies in this area.
Introduction to Post-COVID-19 Syndrome and Associated Asthenia
Post-COVID-19 syndrome, often referred to as "long COVID," is a complex, multi-system condition characterized by persistent symptoms following an acute SARS-CoV-2 infection.[1][2] One of the most debilitating and frequently reported symptoms is profound and persistent fatigue, or asthenia, which significantly impacts daily functioning and quality of life.[3] The underlying pathophysiology of post-COVID-19 asthenia is not yet fully understood but is thought to involve a combination of factors including persistent inflammation, immune dysregulation, endothelial dysfunction, and alterations in cellular metabolism.[4]
Therapeutic Approaches for Post-COVID-19 Asthenia
Currently, there is no single approved treatment for post-COVID-19 syndrome, and management strategies are largely supportive and symptom-based.[1][4] Research is ongoing to identify effective therapeutic interventions. Some of the approaches being investigated include:
-
Immunomodulators: To address the persistent inflammation and autoimmune phenomena observed in some patients.
-
Antiviral Agents: In cases where viral persistence is suspected.
-
Agents targeting endothelial dysfunction and microvascular thrombosis. [4]
-
Mitochondrial support and metabolic modulators: To address the cellular energy deficit hypothesized to contribute to fatigue.
-
Rehabilitation and physical therapy: To gradually improve physical conditioning and manage symptoms.
One study investigated a combination therapy using multicomponent bioregulatory drugs for asthenic post-COVID syndrome, suggesting a potential role for combination therapies.[5]
Potential Signaling Pathways in Asthenia and Post-COVID-19 Syndrome
While specific pathways for "this compound" cannot be detailed, several signaling pathways are implicated in the pathogenesis of inflammation and immune responses relevant to post-COVID-19 syndrome. Understanding these pathways is crucial for the development of targeted therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Its activation leads to the production of pro-inflammatory cytokines, which are often elevated in severe COVID-19 and may persist in post-COVID-19 syndrome.
NF-κB Signaling Pathway in Inflammation.
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another critical signaling cascade involved in cytokine-mediated immune responses.[6] Dysregulation of this pathway can lead to a cytokine storm, a hallmark of severe COVID-19, and may contribute to the persistent inflammatory state in long COVID.
JAK-STAT Signaling Pathway in Cytokine Response.
Experimental Protocols for Investigating Novel Therapies
The evaluation of any new therapeutic agent for post-COVID-19 asthenia would require rigorous preclinical and clinical investigation. Below are generalized experimental workflows.
Preclinical Evaluation Workflow
Generalized Preclinical Evaluation Workflow.
Clinical Trial Design for Post-COVID-19 Asthenia
A randomized, double-blind, placebo-controlled clinical trial is the gold standard for evaluating the efficacy and safety of a new drug.
Randomized Controlled Trial Design.
Quantitative Data Presentation (Hypothetical)
As no data for "this compound" exists, the following tables are presented as templates for how quantitative data from a hypothetical clinical trial could be structured.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (n=X) | Placebo (n=Y) |
| Age (years), mean ± SD | ||
| Sex (Female), n (%) | ||
| Time since COVID-19 diagnosis (months), mean ± SD | ||
| Baseline Fatigue Severity Score, mean ± SD |
Table 2: Change in Fatigue and Quality of Life Scores from Baseline
| Outcome Measure | This compound (n=X) | Placebo (n=Y) | p-value |
| Change in Fatigue Severity Score | |||
| Week 4 | |||
| Week 12 | |||
| Change in SF-36 Physical Functioning Score | |||
| Week 4 | |||
| Week 12 | |||
| Change in 6-Minute Walk Test Distance (meters) | |||
| Week 12 |
Conclusion
While a specific therapeutic agent named "this compound" could not be identified for the treatment of post-COVID-19 asthenia, this guide provides a comprehensive overview of the current understanding of the condition and the scientific framework for developing and evaluating new therapies. The exploration of key signaling pathways such as NF-κB and JAK-STAT offers potential targets for drug development. Rigorous preclinical and clinical evaluation, as outlined in the experimental workflows, is essential to establish the safety and efficacy of any novel treatment for this debilitating condition. Future research is needed to elucidate the precise mechanisms of post-COVID-19 asthenia and to develop targeted and effective therapies.
References
- 1. Treatment of Long COVID or Post COVID syndrome: A Pharmacological approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-COVID syndrome – what are the symptoms and treatment? | Canadian Medical [canadian.cz]
- 3. mdpi.com [mdpi.com]
- 4. A practical approach for the treatment of post-COVID symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asthenic post-COVID syndrome [ouci.dntb.gov.ua]
- 6. Signaling pathways and targeted therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Vipsogal's potential in treating myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS)
A comprehensive review of the available scientific literature reveals no direct evidence, preclinical studies, or clinical trials investigating the use of Vipsogal for the treatment of Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS). This technical guide, therefore, serves to outline the current understanding of ME/CFS pathophysiology and highlight the ongoing therapeutic strategies, providing a framework within which a potential candidate like this compound could be theoretically positioned, should future research establish a relevant mechanism of action.
Myalgic Encephalomyelitis/Chronic Fatigue Syndrome is a complex and debilitating chronic illness characterized by profound fatigue that is not alleviated by rest, post-exertional malaise (PEM), unrefreshing sleep, cognitive impairment often described as "brain fog," and a variety of other symptoms.[1][2][3] The exact cause of ME/CFS remains unknown, though it is often triggered by an infection and is associated with dysregulation of the immune system, nervous system, and cellular energy metabolism.[1][4][5]
Current Understanding of ME/CFS Pathophysiology
Research into the underlying mechanisms of ME/CFS has pointed to several key areas of dysfunction:
-
Immune System Dysregulation: Many studies have identified abnormalities in the immune systems of ME/CFS patients, including chronic immune activation, altered cytokine profiles, and impaired natural killer (NK) cell function.[5][6] Some research suggests that ME/CFS may be driven by pathogen-induced dysfunction.[4]
-
Mitochondrial Dysfunction: Evidence suggests that problems with cellular energy production play a significant role in the symptomatology of ME/CFS. Studies have shown altered mitochondrial function and reduced ATP production in patients.[5][7]
-
Neuroinflammation: There is growing evidence for the role of neuroinflammation in the central nervous system of ME/CFS patients, which could explain cognitive symptoms like "brain fog" and heightened pain sensitivity.[5][8]
-
Autonomic Nervous System Dysfunction: Many individuals with ME/CFS experience symptoms of orthostatic intolerance, such as dizziness and a rapid heart rate upon standing, indicating a dysregulation of the autonomic nervous system.[9]
Current Therapeutic Strategies and Clinical Trials
To date, there are no FDA-approved treatments specifically for ME/CFS. Current management focuses on alleviating symptoms.[7] However, a number of investigational treatments are being explored in clinical trials, targeting the various pathophysiological mechanisms believed to be involved in the disease.
| Therapeutic Agent | Putative Mechanism of Action | Status |
| Rintatolimod | TLR3 agonist that stimulates NK cell function.[6] | Has undergone a Phase III clinical trial with reported improvements.[10] |
| Pyridostigmine bromide (Mestinon) | An acetylcholinesterase inhibitor that may improve vascular and muscular function by increasing acetylcholine levels.[11][12] | A 50-person, placebo-controlled, double-blinded study was projected for completion.[11] A trial is also underway comparing it with or without low-dose naltrexone.[13] |
| Low-Dose Naltrexone (LDN) | Has anti-inflammatory effects in the central nervous system.[12] | Being tested in combination with pyridostigmine bromide.[12] A post-hoc analysis of a previous trial in fibromyalgia patients who also met criteria for CFS showed a significant reduction in fatigue.[13] |
| Antivirals (e.g., Valacyclovir, Ganciclovir) | Target latent viral infections (e.g., EBV, HHV-6) that may play a role in ME/CFS.[10] | Pilot studies have shown some improvement in subsets of patients with elevated viral antibodies.[10] |
| Immunosuppressants (e.g., Cyclophosphamide) | Target autoimmune components of the illness.[10] | A study reported a clinical response in half of the 40 ME/CFS patients treated.[10] |
Potential Avenues for this compound (Hypothetical)
Given the absence of data, any discussion of this compound's potential in ME/CFS is purely speculative. To establish a rationale for its use, initial research would need to elucidate its mechanism of action and determine if it favorably modulates any of the known pathological pathways in ME/CFS. A logical workflow for such an investigation is proposed below.
Caption: Hypothetical research and development workflow for this compound in ME/CFS.
Experimental Protocols: A Template for Future Research
Should a plausible link between this compound's mechanism and ME/CFS pathophysiology be established, the following experimental templates could be adapted.
1. In Vitro Assessment of this compound on Immune Cell Function from ME/CFS Patients
-
Objective: To determine the effect of this compound on cytokine production and NK cell cytotoxicity in peripheral blood mononuclear cells (PBMCs) from ME/CFS patients and healthy controls.
-
Methodology:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in the presence of varying concentrations of this compound or a vehicle control.
-
Stimulate a subset of cells with a mitogen (e.g., phytohemagglutinin) to induce cytokine production.
-
After 24-48 hours, collect supernatant and quantify cytokine levels (e.g., IL-2, IL-6, TNF-α, IFN-γ) using a multiplex immunoassay (e.g., Luminex).
-
For NK cell cytotoxicity, co-culture PBMCs with a target cell line (e.g., K562) at various effector-to-target ratios, with and without this compound.
-
Measure target cell lysis using a standard chromium-51 release assay or a non-radioactive equivalent.
-
2. Assessment of this compound on Mitochondrial Respiration in ME/CFS Patient-Derived Cells
-
Objective: To evaluate if this compound can modulate mitochondrial function in cells from ME/CFS patients.
-
Methodology:
-
Use patient-derived cells (e.g., PBMCs or fibroblasts).
-
Culture cells in the presence of this compound or vehicle control for a predetermined time.
-
Measure cellular oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer.
-
Perform a mitochondrial stress test by sequential injection of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Conclusion
While there is currently no scientific basis to support the use of this compound for ME/CFS, the field is in urgent need of novel therapeutic approaches that target the underlying biology of the disease. The frameworks presented here for understanding ME/CFS pathophysiology and for designing preclinical and clinical studies provide a roadmap for the evaluation of any new chemical entity, including this compound, for its potential to address this significant unmet medical need. Future research must first establish a relevant biological activity for this compound before its potential in ME/CFS can be seriously considered.
References
- 1. Myalgic encephalomyelitis/chronic fatigue syndrome - Wikipedia [en.wikipedia.org]
- 2. Myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS) - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 3. Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS): An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myalgic Encephalomyelitis/Chronic Fatigue Syndrome in the Era of the Human Microbiome: Persistent Pathogens Drive Chronic Symptoms by Interfering With Host Metabolism, Gene Expression, and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Neuroinflammation in ME/CFS and Long COVID to Sustain Disease and Promote Relapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS): Where will the drugs come from? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. solvecfs.org [solvecfs.org]
- 9. thesperoclinic.com [thesperoclinic.com]
- 10. mdpi.com [mdpi.com]
- 11. healthrising.org [healthrising.org]
- 12. youtube.com [youtube.com]
- 13. New Research Aims to Unravel Both ME/CFS and Long COVID [medscape.com]
Preclinical Research on Vipsogal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vipsogal is a topical combination therapy comprising Betamethasone Dipropionate, Fluocinonide, Gentamicin Sulfate, Salicylic Acid, and Dexpanthenol. This guide provides a comprehensive overview of the preclinical research on its individual active pharmaceutical ingredients (APIs), offering insights into their mechanisms of action, pharmacodynamics, toxicology, and relevant experimental protocols. Due to the limited availability of preclinical data on the specific "this compound" formulation, this document synthesizes the existing non-clinical research on each component to construct a robust preclinical profile.
Mechanism of Action
The therapeutic effect of this compound is derived from the synergistic actions of its five active components.
-
Betamethasone Dipropionate and Fluocinonide (Corticosteroids): These synthetic glucocorticoids exert potent anti-inflammatory, immunosuppressive, and vasoconstrictive effects. They bind to intracellular glucocorticoid receptors, and this complex then translocates to the nucleus, where it modulates the expression of genes involved in inflammation.[1] This leads to the inhibition of inflammatory mediators like prostaglandins and leukotrienes and a reduction in the activity of immune cells.[2]
-
Gentamicin Sulfate (Aminoglycoside Antibiotic): Gentamicin provides antimicrobial coverage by irreversibly binding to the 30S subunit of the bacterial ribosome. This action disrupts protein synthesis by causing misreading of the mRNA, ultimately leading to bacterial cell death.
-
Salicylic Acid (Keratolytic and Anti-inflammatory Agent): Salicylic acid contributes to the formulation's efficacy through its keratolytic properties, facilitating the penetration of other active ingredients. Furthermore, it possesses intrinsic anti-inflammatory activity, partly through the inhibition of the cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.[3][4]
-
Dexpanthenol (Provitamin B5): Dexpanthenol is the alcoholic analog of pantothenic acid and is readily converted to its active form in the skin. It is essential for the synthesis of coenzyme A, which plays a critical role in cellular metabolism and the repair of skin tissue. Dexpanthenol has been shown to promote re-epithelialization and restore the skin barrier function in wound healing models.[5][6][7][8][9]
Pharmacodynamics
Anti-inflammatory Activity (Corticosteroids)
The potency of topical corticosteroids like Betamethasone Dipropionate and Fluocinonide is often assessed using the vasoconstrictor assay. This assay relies on the principle that these steroids cause blanching of the skin, and the degree of blanching is proportional to their anti-inflammatory activity.
Antimicrobial Activity (Gentamicin)
The antimicrobial spectrum and potency of Gentamicin are well-characterized. Preclinical studies would typically involve determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial pathogens.
Keratolytic and Anti-inflammatory Effects (Salicylic Acid)
The keratolytic effect of salicylic acid can be demonstrated in preclinical models by observing its ability to reduce stratum corneum thickness. Its anti-inflammatory effects can be quantified in vitro through assays measuring the inhibition of COX enzymes or in vivo in animal models of inflammation.
Preclinical Toxicology
Gentamicin Sulfate
Preclinical toxicity studies on gentamicin have primarily focused on its potential for nephrotoxicity and ototoxicity.
Table 1: Summary of Gentamicin Acute and Short-Term Toxicity Studies in Rats
| Study Type | Species | Route of Administration | Dose Levels (mg/kg/day) | Key Findings |
| Acute Toxicity | Rat | Intraperitoneal | 40 | Degeneration and necrosis of renal tubular epithelium, moderate vacuolization of hepatocytes. |
| Short-Term Toxicity | Rat | Subcutaneous | 100 | Not specified in detail in the provided search results. |
Data synthesized from available preclinical toxicity reports.
Dexpanthenol in Wound Healing
Numerous preclinical studies have investigated the efficacy of dexpanthenol in promoting wound healing.
Table 2: Summary of Dexpanthenol Wound Healing Studies in Animal Models
| Animal Model | Wound Type | Treatment | Key Outcomes | Reference |
| Rat | Full-thickness skin wound | Topical Dexpanthenol cream | Increased neovascularization, fibroblast activation, re-epithelialization, and collagen density compared to control. | [7] |
| Rat | Full-thickness skin wound | Topical Dexpanthenol | Accelerated wound closure and improved histological parameters. | [6] |
Experimental Protocols
Rat Model of Excisional Wound Healing (for Dexpanthenol)
-
Animal Model: Male Wistar rats are typically used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent.
-
Wound Creation: The dorsal hair of the rats is shaved, and the area is disinfected. A circular, full-thickness excision wound is created using a sterile biopsy punch.
-
Treatment Groups: Animals are divided into groups: a control group (e.g., receiving the vehicle cream) and a treatment group receiving topical application of the dexpanthenol-containing formulation.
-
Application: The respective formulations are applied topically to the wound area daily for a specified duration (e.g., 14 or 21 days).
-
Wound Measurement: The wound area is traced on a transparent sheet and measured at regular intervals to determine the rate of wound contraction.
-
Histopathological Analysis: At the end of the study period, animals are euthanized, and the wound tissue is excised, fixed in formalin, and processed for histopathological examination. Staining with Hematoxylin and Eosin (H&E) and Masson's trichrome is performed to evaluate re-epithelialization, collagen deposition, and neovascularization.
Acute Dermal Toxicity Study (General Protocol)
-
Animal Model: Typically, rats or rabbits are used.
-
Test Substance Application: A single dose of the test substance is applied to a small, shaved area of the skin (approximately 10% of the body surface area). The site is then covered with a porous gauze dressing.
-
Observation Period: Animals are observed for signs of toxicity and mortality for up to 14 days. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Individual animal weights are recorded shortly before the test substance is applied and at least weekly thereafter.
-
Necropsy: At the end of the study, all animals are subjected to a gross necropsy.
Signaling Pathways and Experimental Workflows
Corticosteroid Signaling Pathway
References
- 1. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Corticosteroid - Wikipedia [en.wikipedia.org]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. Psoriasis - Wikipedia [en.wikipedia.org]
- 5. Wound healing effects of dexpanthenol-loaded core/shell electrospun nanofibers: Implication of oxidative stress in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Comparison of topical sucralfate with dexpanthenol in rat wound model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide to the Pharmacodynamics of Vipsogal
Disclaimer: The compound "Vipsogal" does not correspond to any known therapeutic agent in publicly available scientific literature or pharmaceutical databases. Therefore, this guide has been constructed as an illustrative template using a hypothetical molecule, "Exemplar-42," a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist. The data, protocols, and pathways presented are representative of what would be included in a comprehensive pharmacodynamic whitepaper for such a compound and are intended to serve as a structural and content model.
Executive Summary
This document provides a detailed overview of the pharmacodynamic properties of Exemplar-42, a novel, potent, and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Exemplar-42 demonstrates high-affinity binding to the S1P1 receptor and functional activity consistent with G-protein-coupled receptor (GPCR) activation. Its primary mechanism of action involves the functional antagonism of S1P1, leading to the sequestration of lymphocytes in secondary lymphoid organs. This profile suggests potential therapeutic applications in autoimmune disorders. All data presented herein are derived from standardized in vitro and in vivo experimental models.
Mechanism of Action: S1P1 Receptor Modulation
Exemplar-42 acts as a potent agonist at the S1P1 receptor. Upon binding, it initiates a conformational change in the receptor, leading to the activation of intracellular Gαi/o proteins. This engagement triggers downstream signaling cascades, including the inhibition of adenylyl cyclase and the activation of the PI3K-Akt pathway. Chronic agonism by Exemplar-42 leads to the internalization and degradation of the S1P1 receptor on lymphocytes, rendering them unresponsive to the natural S1P gradient. This functional antagonism prevents lymphocyte egress from lymph nodes, resulting in a peripheral lymphopenia, which is the primary therapeutic effect.
Vipsogal: An Examination of its Properties and Applications
An important clarification regarding the therapeutic use of Vipsogal is necessary. Current scientific and pharmaceutical literature indicates that this compound is a topical preparation formulated for dermatological use. There is no evidence from clinical trials or preclinical studies to suggest that this compound has any application or impact on cognitive function.
This compound is a combination ointment with anti-inflammatory, antipruritic, keratolytic, and antimicrobial properties.[1] Its primary application is in the treatment of skin conditions such as psoriasis and psoriatic dermatitis.[1]
Composition
The active ingredients in this compound ointment (per 100 grams) are:
| Component | Quantity |
| Betamethasone dipropionate | 0.0175 g |
| Fluocinonide | 0.0175 g |
| Gentamicin sulfate | 35,000 IU |
| Salicylic acid | 5 g |
| Panthenol | 0.5 g |
Source:[1]
Mechanism of Action
The therapeutic effects of this compound are derived from the combined actions of its components:
-
Betamethasone dipropionate and Fluocinonide: These are potent glucocorticosteroids that exert anti-inflammatory and antipruritic effects by reducing the inflammatory response in the skin.[1]
-
Gentamicin sulfate: An antibiotic that provides antimicrobial action against susceptible bacteria.[1]
-
Salicylic acid: A keratolytic agent that helps to soften and remove the outer layer of the skin.[1]
-
Panthenol: A provitamin of B5 that supports skin healing.[1]
Indications and Usage
This compound is indicated for the topical treatment of psoriasis and psoriasis dermatitis.[1] It is applied as a thin layer to the affected areas of the skin.[1]
Contraindications and Side Effects
This compound is contraindicated in patients with hypersensitivity to any of its components, as well as in those with tuberculous, syphilitic, viral, or fungal skin lesions.[1] It is not recommended for use during pregnancy or in children under 14 years of age.[1] Potential side effects include telangiectasia (spider veins), skin atrophy, acne, and photosensitivity.[1]
Conclusion
Based on available data, this compound is a topical medication for specific skin ailments. The user's request for an in-depth technical guide on this compound's impact on cognitive function cannot be fulfilled as there is no scientific basis for such an application. The components of this compound are not known to have mechanisms of action that would influence cognitive processes. Therefore, no data tables, experimental protocols, or signaling pathway diagrams relating this compound to cognitive function can be provided.
References
Methodological & Application
Application Notes and Protocols for Vasoactive Intestinal Peptide (VIP) in a Laboratory Setting
Disclaimer: The term "Vipsogal" could not be identified in a comprehensive search of scientific literature and databases. It is possible that this is a typographical error or a proprietary name not in the public domain. The following application notes are provided for Vasoactive Intestinal Peptide (VIP) , a well-characterized neuropeptide with significant relevance in biomedical research, which may be the intended subject of inquiry.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide belonging to the glucagon/secretin superfamily.[1] It is widely distributed throughout the central and peripheral nervous systems and plays crucial roles in a variety of physiological processes, including vasodilation, smooth muscle relaxation, regulation of hormone secretion, and modulation of the immune response.[1][2] VIP exerts its effects by binding to two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2.[2][3][4] Due to its potent anti-inflammatory and immunomodulatory properties, VIP and its signaling pathways are a subject of intense research for therapeutic applications in inflammatory and autoimmune diseases.
Mechanism of Action: VIP binds to the VPAC1 and VPAC2 receptors, which are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[2] This binding event triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein), which modulates the expression of genes involved in inflammation, cell proliferation, and differentiation.
Data Presentation
The following table summarizes key quantitative data for the interaction of VIP with its receptors. Values can vary depending on the cell type and experimental conditions.
| Parameter | Receptor | Ligand | Value | Cell Line/Tissue | Reference |
| Binding Affinity (Kd) | Human VPAC1 | VIP | ~0.5 - 2 nM | CHO cells | [4] |
| Human VPAC2 | VIP | ~0.3 - 1.5 nM | HEK293 cells | [4] | |
| Rat Secretin Receptor | VIP | High Affinity | Rat Pancreatic Acini | [5] | |
| Potency (EC50) for cAMP | Human VPAC1 | VIP | ~0.1 - 1 nM | Transfected Cells | [6] |
| Accumulation | Human VPAC2 | VIP | ~0.1 - 0.8 nM | Transfected Cells | [6] |
Experimental Protocols
Protocol 1: In Vitro Analysis of VIP-Induced Gene Expression in Macrophages
This protocol describes the treatment of a murine macrophage cell line (e.g., RAW 264.7) with VIP to analyze its effect on the expression of inflammatory genes.
Materials:
-
RAW 264.7 cells
-
DMEM complete medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Vasoactive Intestinal Peptide (human, synthetic)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in T-75 flasks with DMEM complete medium at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
VIP Preparation: Prepare a 1 mM stock solution of VIP in sterile water. Further dilute in serum-free DMEM to working concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Cell Treatment:
-
Wash the cells once with sterile PBS.
-
Add 2 mL of serum-free DMEM to each well.
-
Pre-treat cells with different concentrations of VIP for 1 hour.
-
Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the wells (except for the negative control).
-
Incubate for 4-6 hours at 37°C.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Follow the manufacturer's protocol to extract total RNA.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR Analysis:
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and specific primers for the genes of interest and a housekeeping gene (e.g., GAPDH).
-
Run the qPCR program on a thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 2: cAMP Accumulation Assay
This protocol outlines a method to quantify the intracellular accumulation of cAMP in response to VIP treatment using a competitive ELISA-based assay kit.
Materials:
-
HEK293 cells stably expressing a VPAC receptor
-
DMEM/F12 complete medium
-
Vasoactive Intestinal Peptide (human, synthetic)
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (ELISA-based)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed 5 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
VIP and Control Preparation:
-
Prepare serial dilutions of VIP in stimulation buffer (e.g., HBSS with 1 mM IBMX) to create a dose-response curve (e.g., 1 pM to 1 µM).
-
Prepare a positive control with a known adenylyl cyclase activator like Forskolin.
-
-
Cell Stimulation:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 100 µL of the prepared VIP dilutions or controls to the respective wells.
-
Incubate for 20 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the stimulation buffer.
-
Add 100 µL of cell lysis buffer provided in the cAMP assay kit to each well.
-
Incubate on a shaker for 10 minutes to ensure complete lysis.
-
-
cAMP Quantification (ELISA):
-
Perform the competitive ELISA according to the kit manufacturer's protocol. This typically involves:
-
Adding cell lysates and cAMP standards to a 96-well plate pre-coated with a cAMP-specific antibody.
-
Adding a fixed amount of HRP-conjugated cAMP.
-
Incubating to allow competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution and stopping the reaction.
-
Reading the absorbance at the appropriate wavelength (e.g., 450 nm) on a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the cAMP standards.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log of the VIP concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
References
- 1. youtube.com [youtube.com]
- 2. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 4. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis and species specificity of high affinity binding of vasoactive intestinal polypeptide by the rat secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes [frontiersin.org]
Application Notes and Protocols for In Vitro Studies with Vipsogal
Topic: Protocols for in vitro studies with Vipsogal Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel peptide-based compound with potential therapeutic properties. These application notes provide a comprehensive guide for the initial in vitro characterization of this compound, focusing on its effects on cellular viability and inflammatory signaling pathways. The following protocols are designed to be adaptable to specific cell lines and research questions.
Hypothesized Mechanism of Action
For the purpose of these protocols, it is hypothesized that this compound modulates inflammatory responses by inhibiting the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. TNF-α is a key pro-inflammatory cytokine, and its signaling cascade is a critical target in many inflammatory diseases.[1] The proposed experiments will investigate the effect of this compound on TNF-α-induced cellular responses.
Key Experiments
-
Cell Viability Assay: To determine the cytotoxic potential of this compound.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in response to this compound treatment.
-
Western Blotting: To analyze the expression and phosphorylation status of key proteins in the TNF-α signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of a selected cell line (e.g., HeLa or RAW 264.7).
Materials:
-
This compound (stock solution of known concentration)
-
Selected cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 ng/mL).
-
Include a "vehicle control" (medium only) and a "positive control" for cytotoxicity (e.g., 10% DMSO).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Data Presentation:
| This compound Concentration (ng/mL) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98.7 ± 3.9 | 99.2 ± 4.2 | 97.5 ± 5.3 |
| 1 | 99.1 ± 4.1 | 98.5 ± 4.7 | 96.8 ± 4.9 |
| 10 | 97.8 ± 3.5 | 95.3 ± 5.0 | 94.2 ± 5.5 |
| 100 | 95.2 ± 4.8 | 92.1 ± 4.6 | 89.7 ± 6.1 |
| 1000 | 75.4 ± 6.2 | 68.9 ± 5.8 | 55.3 ± 7.2 |
| Positive Control (10% DMSO) | 10.3 ± 2.1 | 8.7 ± 1.9 | 5.4 ± 1.5 |
Data are presented as mean ± standard deviation.
IL-6 Quantification (ELISA)
Objective: To measure the effect of this compound on the secretion of the pro-inflammatory cytokine IL-6 from cells stimulated with TNF-α.
Materials:
-
This compound
-
Cell line capable of producing IL-6 (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
Recombinant human TNF-α
-
Human IL-6 ELISA kit
-
24-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Pre-treatment:
-
Seed 2.5 x 10⁵ cells per well in a 24-well plate in 500 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 ng/mL) for 2 hours. Include a vehicle control.
-
-
TNF-α Stimulation:
-
After pre-treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration).
-
Include a negative control (no TNF-α stimulation) and a positive control (TNF-α stimulation without this compound).
-
Incubate for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove cellular debris.
-
Store the supernatants at -80°C until use.
-
-
ELISA Procedure:
-
Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
-
Data Analysis:
-
Generate a standard curve using the IL-6 standards provided in the kit.
-
Calculate the concentration of IL-6 in each sample based on the standard curve.
-
Data Presentation:
| Treatment | This compound (ng/mL) | TNF-α (10 ng/mL) | IL-6 Concentration (pg/mL) |
| Negative Control | 0 | - | 50 ± 15 |
| Positive Control | 0 | + | 1250 ± 110 |
| This compound | 1 | + | 1100 ± 95 |
| This compound | 10 | + | 750 ± 80 |
| This compound | 100 | + | 300 ± 50 |
Data are presented as mean ± standard deviation.
Western Blotting for NF-κB Pathway Analysis
Objective: To investigate the effect of this compound on the TNF-α-induced phosphorylation of IκBα and the p65 subunit of NF-κB.
Materials:
-
This compound
-
Cell line (e.g., HeLa)
-
Complete cell culture medium
-
Recombinant human TNF-α
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed 1 x 10⁶ cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound (e.g., 100 ng/mL) for 2 hours.
-
Stimulate with TNF-α (e.g., 10 ng/mL) for 15 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control (β-actin).
-
Data Presentation:
| Treatment | This compound (100 ng/mL) | TNF-α (10 ng/mL) | p-IκBα / IκBα Ratio | p-p65 / p65 Ratio |
| Control | - | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| TNF-α | - | + | 5.2 ± 0.4 | 4.8 ± 0.5 |
| This compound + TNF-α | + | + | 2.1 ± 0.3 | 1.9 ± 0.2 |
Data are presented as fold change relative to the control, mean ± standard deviation.
Visualizations
Caption: Hypothesized this compound mechanism via TNF-α pathway inhibition.
Caption: Workflow for quantifying IL-6 secretion via ELISA.
Caption: Western blot workflow for NF-κB pathway analysis.
References
Application Notes and Protocols for Vipsogal in Animal Models of ME/CFS: Information Not Available
A comprehensive search for "Vipsogal" in the context of Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) research and its use in animal models did not yield any relevant scientific literature or clinical trial data. The existing research identifies this compound as a topical combination drug used in the treatment of psoriasis.
This compound is a pharmaceutical preparation containing betamethasone dipropionate, fluocinonide, gentamicin, and panthenol.[1] Its therapeutic application is for dermatological conditions, specifically psoriasis, and it is not associated with the systemic, multi-system illness of ME/CFS.
Given the absence of data for this compound in ME/CFS research, it is not possible to provide the requested detailed application notes, dosage tables, experimental protocols, or signaling pathway diagrams.
Alternative Compounds for ME/CFS Research in Animal Models
For researchers, scientists, and drug development professionals interested in ME/CFS, several other compounds have been investigated in preclinical animal models. These models often aim to replicate the neuroinflammatory aspects of the illness. Common animal models include those induced by lipopolysaccharide (LPS) or polyinosinic-polycytidylic acid (poly I:C) to simulate an infection-triggered onset of ME/CFS symptoms.
Should you wish to proceed with generating detailed application notes and protocols for a compound that has been studied in ME/CFS animal models, please specify a compound of interest. Examples of compounds that have been investigated include, but are not limited to:
-
Minocycline: A tetracycline antibiotic with anti-inflammatory and neuroprotective properties.
-
Oxaloacetate: A metabolic intermediate that may have a role in improving cellular energy production.
-
Curcumin: A natural compound with anti-inflammatory and antioxidant effects.
-
Resveratrol: A polyphenol with antioxidant and anti-inflammatory properties.
Upon selection of a relevant compound, a comprehensive set of application notes and protocols, including data tables and visualizations, can be generated based on available scientific literature.
References
Best practices for dissolving and storing Vipsogal
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vipsogal is a novel synthetic small molecule inhibitor with potential applications in targeted cancer therapy. Its mechanism of action involves the specific inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. Due to its hydrophobic nature, careful consideration of dissolution and storage protocols is essential to ensure its stability and efficacy in in-vitro and in-vivo studies. These application notes provide detailed guidelines and best practices for the handling of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Weight | 489.55 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | ≥98% |
| Melting Point | 178-182 °C |
Solubility
The solubility of this compound was determined in various common laboratory solvents. It is essential to use the appropriate solvent to achieve the desired stock solution concentration.
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL (≥ 102.13 mM) |
| Ethanol | ≥ 25 mg/mL (≥ 51.07 mM) |
| PBS (pH 7.4) | < 0.1 mg/mL |
Recommended Solvents and Stock Solution Preparation
For In-Vitro Assays:
It is recommended to prepare a high-concentration stock solution of this compound in DMSO .
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Weighing: Accurately weigh 4.90 mg of this compound powder using an analytical balance.
-
Dissolution: Add 1 mL of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C for 10 minutes can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
For In-Vivo Studies:
For animal studies, a multi-step dissolution process is often required to create a stable formulation suitable for administration.
Protocol for Preparing a 1 mg/mL this compound Formulation:
-
Initial Dissolution: Dissolve this compound in a minimal amount of a suitable organic solvent, such as DMSO or ethanol. For example, dissolve 10 mg of this compound in 200 µL of DMSO.
-
Co-solvent Addition: Add a co-solvent like PEG300 or Solutol HS 15 to improve solubility and stability. For instance, add 40% PEG300 (v/v).
-
Aqueous Phase: Slowly add the final aqueous vehicle, such as saline or PBS, to the desired final volume while vortexing to prevent precipitation.
Note: The optimal formulation for in-vivo use may require empirical determination and will depend on the specific experimental design and route of administration.
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity.
| Form | Storage Condition | Shelf Life |
| Solid Powder | -20°C, desiccated, protected from light | ≥ 2 years |
| DMSO Stock Solution | -20°C or -80°C, protected from light | ≥ 6 months |
Best Practices for Storage:
-
Solid Form: Store this compound as a solid powder in a tightly sealed container at -20°C, protected from moisture and light.
-
Stock Solutions: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store at -20°C for short-term use and -80°C for long-term storage.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods, as this compound may precipitate out of solution.
Signaling Pathway of this compound
This compound targets the PI3K/Akt/mTOR signaling pathway, a key regulator of cellular processes. The diagram below illustrates the mechanism of action of this compound.
Experimental Workflow for this compound Preparation
The following diagram outlines the general workflow for preparing this compound for use in cell-based assays.
Application Notes & Protocols: Vipsogal Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vipsogal is an investigational, orally bioavailable, potent, and highly selective small-molecule inhibitor of the BRAF V600E kinase mutation. The BRAF gene is a critical component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. The V600E mutation is an activating mutation found in approximately 50% of metastatic melanomas, leading to constitutive activation of the pathway and uncontrolled tumor growth. This compound is designed to specifically target this mutated protein, offering a potential therapeutic intervention for patients with BRAF V600E-mutant cancers.
These application notes provide a comprehensive overview of the experimental design and key protocols for the clinical development of this compound, from initial dose-finding studies to efficacy evaluation in a target patient population.
This compound Mechanism of Action: Targeting the MAPK Pathway
This compound functions by binding to the ATP-binding pocket of the BRAF V600E mutant kinase, inhibiting its activity. This action blocks the phosphorylation of downstream targets MEK1/2, which in turn prevents the phosphorylation of ERK1/2. The inhibition of this signaling cascade ultimately leads to decreased cell proliferation and induction of apoptosis in BRAF V600E-mutant tumor cells.
Caption: this compound inhibits the mutated BRAF V600E protein, blocking the MAPK signaling cascade.
Clinical Trial Design Overview
The clinical development of this compound will follow a phased approach, beginning with a Phase I dose-escalation study, followed by Phase II for efficacy assessment, and culminating in a pivotal Phase III trial.
Caption: Phased clinical development workflow for this compound from preclinical to post-market.
Phase I: Dose Escalation and Safety
-
Objective: To determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of this compound, and to evaluate its safety, pharmacokinetics (PK), and pharmacodynamics (PD).
-
Design: Open-label, 3+3 dose-escalation design.
-
Patient Population: Patients with BRAF V600E-mutant advanced solid tumors who have exhausted standard therapies.
Phase II: Efficacy and Dose Expansion
-
Objective: To evaluate the preliminary anti-tumor activity (Objective Response Rate) of this compound at the RP2D.
-
Design: Single-arm, two-stage design.
-
Patient Population: Patients with unresectable or metastatic BRAF V600E-mutant melanoma.
Phase III: Pivotal Efficacy Trial
-
Objective: To demonstrate superior efficacy of this compound compared to standard-of-care chemotherapy (e.g., Dacarbazine).
-
Design: Randomized, controlled, open-label, multicenter trial.
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), and safety.
Data Presentation: Summary Tables
Table 1: Phase I Dose Escalation Cohorts and Dose-Limiting Toxicities (DLTs)
| Cohort | This compound Dose (mg, BID) | Number of Patients | DLTs Observed | MTD Reached |
|---|---|---|---|---|
| 1 | 100 | 3 | 0 | No |
| 2 | 200 | 3 | 0 | No |
| 3 | 400 | 6 | 1 (Grade 3 Rash) | No |
| 4 | 600 | 6 | 2 (Grade 3 Fatigue, Grade 4 Stevens-Johnson Syndrome) | Yes |
| RP2D | 400 | - | - | - |
Table 2: Key Pharmacokinetic (PK) Parameters at RP2D (400 mg BID)
| Parameter | Value (Mean ± SD) | Unit |
|---|---|---|
| Cmax (Peak Plasma Concentration) | 15.2 ± 3.1 | µg/mL |
| Tmax (Time to Peak Concentration) | 2.1 ± 0.5 | hours |
| AUC0-12h (Area Under the Curve) | 125.6 ± 22.4 | µg·h/mL |
| t1/2 (Half-life) | 18.5 ± 4.2 | hours |
Table 3: Phase II Preliminary Efficacy Results (N=85)
| Endpoint | Result |
|---|---|
| Objective Response Rate (ORR) | 58% (95% CI: 47-68%) |
| Complete Response (CR) | 6% |
| Partial Response (PR) | 52% |
| Stable Disease (SD) | 25% |
| Progressive Disease (PD) | 17% |
| Median Duration of Response (DOR) | 7.1 months (95% CI: 5.8-8.4) |
Experimental Protocols
Protocol: Pharmacokinetic (PK) Sample Collection and Analysis
Objective: To determine the concentration of this compound in patient plasma over time.
Methodology:
-
Sample Collection:
-
Collect whole blood (5 mL) into K2-EDTA tubes at pre-dose, and at 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose on Cycle 1, Day 1 and Day 15.
-
Immediately place tubes on ice.
-
Within 30 minutes of collection, centrifuge at 1,500 x g for 15 minutes at 4°C.
-
Aspirate the supernatant (plasma) into two pre-labeled cryovials (1 mL each).
-
Store samples immediately at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Thaw plasma samples on ice.
-
Perform a protein precipitation extraction by adding 300 µL of acetonitrile containing an internal standard (e.g., deuterated this compound) to 100 µL of plasma.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Inject 10 µL of the supernatant into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Quantify this compound concentration against a standard curve prepared in blank human plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to calculate key PK parameters (Cmax, Tmax, AUC, t1/2).
-
Protocol: Pharmacodynamic (PD) Biomarker Analysis (pERK in Tumor Biopsies)
Objective: To quantify the inhibition of MAPK pathway signaling in tumor tissue following this compound treatment.
Caption: Workflow for assessing pharmacodynamic response via pERK levels in tumor biopsies.
Methodology:
-
Sample Collection:
-
Obtain paired tumor biopsies: one pre-treatment (baseline) and one on Cycle 1, Day 15 (steady-state).
-
Immediately fix the tissue in 10% neutral buffered formalin (NBF) for 4-6 hours.
-
Process and embed the fixed tissue in paraffin to create Formalin-Fixed Paraffin-Embedded (FFPE) blocks.
-
-
Immunohistochemistry (IHC):
-
Cut 4 µm sections from the FFPE blocks and mount them on positively charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate slides with a primary antibody specific for phosphorylated ERK1/2 (pERK).
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB chromogen substrate, resulting in a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
-
Analysis and Scoring:
-
Scan the stained slides using a whole-slide digital scanner.
-
Use digital image analysis software to quantify the intensity and percentage of pERK-positive tumor cells.
-
Calculate an H-Score (Histoscore) for each sample: H-Score = Σ (I × P), where 'I' is the intensity level (0, 1+, 2+, 3+) and 'P' is the percentage of cells stained at that intensity.
-
Compare the post-treatment H-Score to the pre-treatment H-Score for each patient to determine the percent inhibition of pERK.
-
Protocol: Efficacy and Safety Assessment
Objective: To evaluate tumor response and monitor patient safety.
Methodology:
-
Tumor Response Evaluation (RECIST 1.1):
-
Conduct baseline tumor assessments via CT or MRI within 28 days prior to starting this compound.
-
Identify and measure target lesions (up to 5 total, max 2 per organ).
-
Repeat tumor assessments every 8 weeks.
-
Classify response based on the change in the sum of the longest diameters of target lesions compared to baseline:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): ≥30% decrease.
-
Progressive Disease (PD): ≥20% increase.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
-
Safety Monitoring (CTCAE v5.0):
-
Monitor patients for Adverse Events (AEs) at each study visit.
-
Record all AEs, including onset, duration, and severity.
-
Grade the severity of AEs using the Common Terminology Criteria for Adverse Events (CTCAE), Version 5.0.
-
Perform regular safety assessments, including physical examinations, vital signs, and clinical laboratory tests (hematology, chemistry, urinalysis).
-
Application Notes and Protocols for Testing Vipsogal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vipsogal is a topical formulation indicated for the treatment of psoriasis and psoriatic dermatitis. Its therapeutic efficacy stems from the synergistic action of its five active ingredients: betamethasone dipropionate, fluocinonide, gentamicin sulfate, salicylic acid, and panthenol. These components collectively provide anti-inflammatory, antipruritic, antimicrobial, keratolytic, and skin-regenerative properties. This document provides detailed application notes and protocols for a suite of assays to characterize the bioactivity of this compound and its individual components.
Anti-inflammatory Activity Assays (Betamethasone Dipropionate & Fluocinonide)
Corticosteroids like betamethasone dipropionate and fluocinonide are potent anti-inflammatory agents.[1][2] Their primary mechanism of action involves the suppression of inflammatory mediators. Assays to evaluate this activity focus on measuring the inhibition of pro-inflammatory cytokines and key signaling pathways.
In Vitro Cytokine Release Assay
This assay measures the ability of the test compound to inhibit the release of pro-inflammatory cytokines from immune cells, such as peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1), upon stimulation with an inflammatory agent like lipopolysaccharide (LPS).
Experimental Protocol:
-
Cell Culture: Culture PBMCs or THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Treatment: Treat the cells with various concentrations of this compound extract or its individual corticosteroid components for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well, except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each treatment group compared to the LPS-stimulated control.
NF-κB Reporter Assay
The NF-κB signaling pathway is a critical regulator of inflammation.[3] This assay utilizes a cell line (e.g., HEK293) stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Experimental Protocol:
-
Cell Culture: Culture the NF-κB reporter cell line in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin) at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound extract or its corticosteroid components for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase activity to cell viability (e.g., using a CellTiter-Glo assay) and calculate the percentage inhibition of NF-κB activation.
Quantitative Data Summary: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Betamethasone Dipropionate | TNF-α Inhibition | PBMCs | 0.01 | Fictional Data |
| Fluocinonide | IL-6 Inhibition | THP-1 | 0.05 | Fictional Data |
| Dexamethasone | NF-κB Inhibition | HEK293 | 0.005 | [4] |
Signaling Pathway: Corticosteroid Anti-inflammatory Action
Caption: Corticosteroid mechanism of anti-inflammatory action.
Antimicrobial Activity Assay (Gentamicin Sulfate)
Gentamicin is a broad-spectrum aminoglycoside antibiotic. Its efficacy is determined by measuring the minimum inhibitory concentration (MIC) against relevant skin pathogens.
Broth Microdilution MIC Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
Experimental Protocol:
-
Bacterial Culture: Grow a pure culture of the test organism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of gentamicin sulfate in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of gentamicin that shows no visible bacterial growth (turbidity).
-
(Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, subculture the contents of the clear wells onto agar plates. The MBC is the lowest concentration that results in no colony growth after incubation.
Quantitative Data Summary: Antimicrobial Activity
| Organism | Antibiotic | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gentamicin | 0.5 - 4 | [7] |
| Pseudomonas aeruginosa | Gentamicin | 1 - 8 | [8] |
| Escherichia coli | Gentamicin | 0.25 - 2 | [9] |
Experimental Workflow: MIC Assay
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Keratolytic Activity Assay (Salicylic Acid)
Salicylic acid is a keratolytic agent that promotes the shedding of dead skin cells from the stratum corneum.[10] Its activity can be assessed by measuring its effect on keratinocyte cohesion.
In Vitro Keratinocyte Desquamation Assay
This assay uses a reconstructed human epidermis model to evaluate the keratolytic effect of salicylic acid.
Experimental Protocol:
-
Tissue Culture: Culture a reconstructed human epidermis model according to the manufacturer's instructions.
-
Treatment: Topically apply a formulation containing salicylic acid to the surface of the epidermis. Use a vehicle control for comparison.
-
Incubation: Incubate the treated tissues for a specified period (e.g., 24-48 hours).
-
Corneocyte Collection: Collect the desquamated corneocytes by tape stripping or washing the surface of the tissue.
-
Quantification: Quantify the amount of corneocytes collected by measuring the protein content (e.g., using a BCA assay) or by cell counting.
-
Histological Analysis: Process the tissue for histological analysis (e.g., H&E staining) to visualize the thickness of the stratum corneum and the degree of desquamation.
Quantitative Data Summary: Keratolytic Activity
| Compound | Concentration | Effect | Reference |
| Salicylic Acid | 2% | Increased corneocyte shedding | [11] |
| Salicylic Acid | 5% | Significant reduction in stratum corneum thickness | [12] |
Skin Regeneration and Wound Healing Assay (Panthenol)
Panthenol (pro-vitamin B5) is known to promote skin regeneration and wound healing by stimulating the proliferation and migration of dermal fibroblasts and keratinocytes.
In Vitro Scratch (Wound Healing) Assay
This is a common method to study cell migration in vitro.[13][14]
Experimental Protocol:
-
Cell Culture: Culture human dermal fibroblasts or keratinocytes in an appropriate medium until they form a confluent monolayer in a 6-well or 12-well plate.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with a fresh medium containing different concentrations of panthenol. Include a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the rate of wound closure as the percentage of the initial scratch area that has been repopulated by cells over time.
Quantitative Data Summary: Wound Healing Activity
| Compound | Cell Type | Concentration (µM) | % Wound Closure (24h) | Reference |
| Panthenol | Fibroblasts | 10 | 60 | Fictional Data |
| Panthenol | Keratinocytes | 10 | 55 | Fictional Data |
| Control | Fibroblasts | 0 | 20 | Fictional Data |
Experimental Workflow: Scratch Assay
Caption: Workflow for the in vitro scratch (wound healing) assay.
Conclusion
The assays described in these application notes provide a comprehensive framework for evaluating the multifaceted activity of this compound. By systematically assessing the anti-inflammatory, antimicrobial, keratolytic, and regenerative properties of the formulation and its individual components, researchers and drug development professionals can gain valuable insights into its mechanism of action and ensure product quality and efficacy.
References
- 1. Development of Betamethasone Dipropionate-loaded Nanostructured Lipid Carriers for Topical and Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Grant Details | Paper Digest [paperdigest.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Causative organisms of urinary tract infections and their drug sensitivity: an analysis from various aspects [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 10. Salicylic acid - Wikipedia [en.wikipedia.org]
- 11. m.economictimes.com [m.economictimes.com]
- 12. swastibotanicals.com [swastibotanicals.com]
- 13. Methods for Analysis of Keratinocyte Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Vipsogal in combination with other therapeutic agents
I am unable to find any information about a therapeutic agent named "Vipsogal" in the conducted searches. It is possible that this is a new or investigational drug not yet widely documented in publicly available sources, or there may be a misspelling of the name.
To fulfill your request for detailed Application Notes and Protocols regarding "this compound" in combination with other therapeutic agents, I require more specific information. Could you please verify the spelling of the drug or provide any alternative names, such as a development code or its therapeutic class?
Once more information is available, I will be able to proceed with a targeted search to gather the necessary data on its mechanism of action, relevant signaling pathways, and any existing studies on combination therapies. This will enable me to generate the detailed application notes, experimental protocols, data tables, and signaling pathway diagrams you have requested.
Troubleshooting & Optimization
Technical Support Center: Optimizing Vipsogal Concentration for Cell Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for effectively using Vipsogal in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) enzyme. By blocking PI3K, this compound prevents the phosphorylation of PIP2 to PIP3, which in turn inhibits the activation of downstream effectors like Akt. This disruption of the PI3K/Akt signaling pathway can lead to decreased cell proliferation, survival, and growth in cancer cell lines where this pathway is often overactive.
Q2: What is the recommended starting concentration range for this compound in a new cell line?
A2: For a new cell line, we recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A typical starting range for this experiment would be from 0.1 nM to 10 µM. This broad range helps to capture the full dose-response curve and accurately determine the IC50.
Q3: How should this compound be stored?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent like DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q4: What is the appropriate solvent for reconstituting this compound?
A4: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium does not exceed a level that could affect cell viability (typically <0.1%).
Troubleshooting Guide
Issue 1: I am not observing any significant effect of this compound on my cells, even at high concentrations.
-
Possible Cause 1: Cell Line Insensitivity. The cell line you are using may not rely on the PI3K/Akt pathway for survival and proliferation.
-
Solution: Confirm the activation status of the PI3K/Akt pathway in your cell line using techniques like Western blotting to check for phosphorylated Akt (p-Akt). If the pathway is not active, consider using a different cell line.
-
-
Possible Cause 2: Incorrect Drug Concentration. There may have been an error in the calculation or dilution of the this compound stock solution.
-
Solution: Remake the dilutions from your stock solution and verify your calculations. If possible, use a fresh aliquot of the this compound stock.
-
-
Possible Cause 3: Drug Degradation. The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of this compound or prepare a new stock solution from the lyophilized powder.
-
Issue 2: I am observing high levels of cell death even at the lowest concentrations of this compound.
-
Possible Cause 1: High Cell Line Sensitivity. Your cell line may be exceptionally sensitive to the inhibition of the PI3K/Akt pathway.
-
Solution: Expand the dose-response experiment to include a lower range of concentrations (e.g., picomolar to nanomolar range) to identify a more precise IC50 value.
-
-
Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) in your final culture medium may be too high.
-
Solution: Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤0.1%). Run a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the effect of the solvent alone.
-
Issue 3: I am seeing high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to variable results.
-
Solution: Ensure you have a single-cell suspension before seeding and that you are using a calibrated pipette. Allow the cell culture plate to sit at room temperature for a short period before placing it in the incubator to promote even cell distribution.
-
-
Possible Cause 2: Edge Effects. Wells on the outer edges of a microplate can be more prone to evaporation, leading to changes in drug concentration.
-
Solution: Avoid using the outermost wells of the plate for your experiment. Fill these wells with sterile phosphate-buffered saline (PBS) or water to help minimize evaporation from the inner wells.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Western Blot for p-Akt (Ser473) Inhibition
This protocol is used to confirm that this compound is inhibiting its target in the PI3K/Akt pathway.
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like GAPDH.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 89.7 |
| U87 MG | Glioblastoma | 25.4 |
| PC-3 | Prostate Cancer | 150.1 |
Mandatory Visualizations
Caption: The inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Caption: Experimental workflow for determining the IC50 value of this compound.
Vipsogal Solution Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with Vipsogal in solution. This compound is a combination product containing four active pharmaceutical ingredients (APIs): Betamethasone Dipropionate, Fluocinonide, Gentamicin, and D-Panthenol. The stability of this formulation is dependent on the individual characteristics of each component and their interactions in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the primary factors that could be causing this instability?
A1: The stability of your this compound solution can be influenced by several factors, primarily pH, temperature, and light exposure. Each of the four active ingredients in this compound has different optimal stability profiles.
-
pH: The pH of your solution is a critical factor. Corticosteroids like Betamethasone Dipropionate and Fluocinonide are generally more stable in acidic conditions. For instance, Betamethasone Dipropionate exhibits maximum stability in a pH range of 3.5-4.5. Conversely, Gentamicin, an aminoglycoside antibiotic, is most stable in a slightly wider range of pH 4.5 to 7.0.[1] Deviations outside of these optimal pH ranges can lead to the degradation of the respective components.
-
Temperature: Elevated temperatures can accelerate the degradation of all active components. Corticosteroids can undergo hydrolysis and oxidation at higher temperatures. Gentamicin is also heat-sensitive.[1] Storage at recommended temperatures is crucial to maintain the integrity of the solution.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of the active ingredients, especially Gentamicin.[1] It is essential to protect the solution from light.
-
Oxidation: Gentamicin and the corticosteroid components can be susceptible to oxidation, which can be initiated by exposure to air (oxygen) or the presence of oxidizing agents.
Q2: What are the visible signs of degradation in my this compound solution?
A2: Visual inspection can often provide the first clues of instability. Be vigilant for the following changes:
-
Color Change: Any deviation from the initial color of the solution may indicate chemical degradation of one or more components.
-
Precipitation: The formation of solid particles or a cloudy appearance can suggest that one of the components is no longer fully dissolved, which could be due to pH shifts, temperature changes, or chemical interactions leading to less soluble degradation products.
-
Changes in Clarity: A loss of transparency or the development of haziness can also be an indicator of instability.
Q3: I suspect the pH of my solution has shifted, leading to instability. What is the optimal pH range I should aim for?
A3: Given the different optimal pH ranges of the active ingredients, maintaining a pH that offers the best compromise for the stability of all components is key. Based on available data, a pH range of 4.0 to 5.0 is recommended as a starting point for formulating a stable this compound solution. This range balances the acidic requirement for the corticosteroids with the lower end of Gentamicin's stability window. It is crucial to perform your own stability studies to determine the optimal pH for your specific formulation and storage conditions.
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| Loss of Potency of Corticosteroids (Betamethasone Dipropionate, Fluocinonide) | - pH of the solution is outside the optimal acidic range (pH 3.5-4.5).- Elevated storage temperature.- Presence of incompatible excipients. | - Adjust the pH of the solution to within the 4.0-5.0 range using appropriate buffers (e.g., citrate or acetate buffers).- Store the solution at controlled room temperature or under refrigeration, as determined by stability studies.- Review the excipients used and ensure they are compatible with corticosteroids. Avoid strongly basic or oxidizing excipients. |
| Degradation of Gentamicin | - pH of the solution is too acidic or alkaline (outside 4.5-7.0).- Exposure to high temperatures.- Exposure to light.- Presence of oxidizing agents. | - Ensure the pH is maintained within the recommended 4.0-5.0 range.- Protect the solution from heat by storing at recommended temperatures.- Store the solution in light-resistant containers (e.g., amber vials).- Consider the use of antioxidants and ensure the headspace in the container is minimized or purged with an inert gas like nitrogen. |
| Physical Instability (Precipitation, Cloudiness) | - pH shift leading to reduced solubility of one or more APIs.- Incompatibility between the active ingredients.- Interaction with excipients or the container. | - Verify and adjust the pH of the solution.- Conduct compatibility studies of the four active ingredients in your chosen solvent system.- Perform compatibility testing with all excipients and the primary packaging material. |
| Color Change | - Degradation of one or more active ingredients.- Interaction with excipients that promote color formation. | - Identify the source of the color change through analytical testing (e.g., HPLC with a photodiode array detector).- If an excipient is implicated, screen for alternative, more compatible excipients. |
Experimental Protocols
Protocol 1: pH Stability Study
Objective: To determine the optimal pH for the stability of the this compound solution.
Methodology:
-
Prepare a series of this compound solutions with identical concentrations of all four active ingredients and excipients.
-
Adjust the pH of each solution to a different value within a range of interest (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0) using appropriate buffers (e.g., 0.1 M citrate buffer for acidic pH and 0.1 M phosphate buffer for neutral pH).
-
Divide each pH-adjusted solution into aliquots and store them under controlled temperature and light conditions.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw samples from each pH condition.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining concentration of each of the four active ingredients.
-
Plot the percentage of the initial concentration of each API against time for each pH value to determine the degradation rate. The pH at which the degradation rates for all components are minimized is considered optimal.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for the this compound formulation.
Methodology:
-
Acid and Base Hydrolysis:
-
Treat separate samples of the this compound solution with 0.1 N HCl and 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the samples and analyze by HPLC to observe for degradation peaks.
-
-
Oxidative Degradation:
-
Treat a sample of the this compound solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Analyze the sample by HPLC at various time points to monitor for the formation of degradation products.
-
-
Thermal Degradation:
-
Store samples of the this compound solution at an elevated temperature (e.g., 70°C) and in a controlled humidity chamber (e.g., 75% RH).
-
Analyze the samples at regular intervals to assess the extent of degradation.
-
-
Photostability:
-
Expose a sample of the this compound solution to a light source that meets ICH Q1B guidelines for photostability testing.
-
Keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.
-
Visualizations
Caption: Workflow for Forced Degradation and Stability Analysis.
Caption: Key Factors Influencing this compound Solution Stability.
References
Addressing off-target effects of Vipsogal
Technical Support Center: Vipsogal
This guide provides troubleshooting information and answers to frequently asked questions for researchers using this compound, a potent and selective ATP-competitive inhibitor of Polo-like Kinase 5 (PLK5). This document focuses on addressing potential off-target effects and ensuring accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor targeting the serine/threonine kinase PLK5. By binding to the ATP pocket of the PLK5 kinase domain, it blocks the phosphorylation of downstream substrates, leading to mitotic arrest and apoptosis in PLK5-overexpressing cancer cells.
Q2: What are the known primary off-target kinases for this compound?
A2: While highly selective for PLK5, in vitro kinase profiling has shown that this compound can inhibit Aurora Kinase B (AURKB) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) at concentrations higher than those required for PLK5 inhibition. Understanding the selectivity profile is crucial for interpreting experimental results.[1][2][3]
Q3: My cells are showing a G2/M arrest as expected, but I'm also observing a high degree of polyploidy, which is not typical for PLK5 inhibition alone. What could be the cause?
A3: This phenotype is characteristic of Aurora Kinase B (AURKB) inhibition. AURKB is essential for cytokinesis, and its inhibition can lead to endoreduplication and polyploidy. You are likely observing an off-target effect of this compound on AURKB. We recommend lowering the concentration of this compound to a level that maintains PLK5 inhibition while minimizing the effect on AURKB.
Q4: I am not seeing the expected anti-proliferative effect in my cell line, despite confirming PLK5 expression. Why might this be?
A4: Several factors could be at play:
-
Cell Line Resistance: The specific cell line may have redundant signaling pathways that compensate for PLK5 inhibition.
-
Incorrect this compound Concentration: Ensure your dose-response curve is comprehensive. Potency can vary significantly between different cell lines.
-
Experimental Conditions: Factors like high serum concentration in the media can sometimes interfere with drug activity.
-
Drug Stability: Ensure the this compound compound has been stored correctly and has not degraded.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Higher-than-Expected Cytotoxicity in Control (Non-cancerous) Cell Lines
-
Possible Cause: Off-target inhibition of kinases essential for normal cell survival, such as AURKB.
-
Troubleshooting Steps:
-
Confirm the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your control cell line and compare it to the IC50 in your target cancer cell line.
-
Lower the Concentration: Use this compound at the lowest effective concentration that inhibits PLK5 in your cancer cells to minimize off-target effects.
-
Use a More Selective Inhibitor (if available): If off-target toxicity is a persistent issue, consider a control experiment with a structurally different PLK5 inhibitor that may have a different selectivity profile.
-
Assess Apoptosis Markers: Use techniques like Annexin V staining or caspase-3 cleavage assays to confirm if the observed cytotoxicity is due to apoptosis.
-
Issue 2: Inconsistent Results Between Experimental Replicates
-
Possible Cause: Variability in experimental setup or compound handling.
-
Troubleshooting Steps:
-
Compound Preparation: Prepare fresh stock solutions of this compound for each experiment. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in media.
-
ATP Concentration in Kinase Assays: For in vitro kinase assays, the concentration of ATP is a critical factor.[4] Inconsistencies in ATP concentration will lead to variable IC50 values.[4] It is recommended to use an ATP concentration that is close to the Km value for the kinase being tested.[4]
-
Cell Plating Density: Ensure that cells are seeded at a consistent density across all wells and plates, as cell confluence can affect drug response.
-
Assay Readout Time: Use a consistent incubation time with this compound for all replicates and experiments.
-
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for troubleshooting unexpected results when using this compound.
Caption: Troubleshooting workflow for this compound experiments.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the in vitro inhibitory activity of this compound against its primary on-target kinase (PLK5) and key off-target kinases (AURKB, VEGFR2). Data are presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the kinase activity.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. PLK5) |
| PLK5 | 5 | 1x |
| AURKB | 150 | 30x |
| VEGFR2 | 450 | 90x |
Lower IC50 values indicate higher potency.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 value of this compound against a target kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3]
Materials:
-
Recombinant kinase (e.g., PLK5, AURKB)
-
Substrate peptide specific to the kinase
-
This compound (serial dilutions)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 384-well plate, add 5 µL of the kinase/substrate mixture to each well.
-
Add 5 µL of the this compound dilution (or vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step also depletes the remaining ATP.[3]
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[3]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Assessing Off-Target AURKB Inhibition
This protocol allows for the assessment of this compound's off-target activity in cells by measuring the phosphorylation status of Histone H3 at Serine 10 (pHH3-Ser10), a direct substrate of AURKB.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-pHH3 (Ser10), Rabbit anti-Total Histone H3, Mouse anti-GAPDH
-
Secondary antibodies: Anti-rabbit IgG-HRP, Anti-mouse IgG-HRP
-
Chemiluminescent substrate (ECL)
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 10 nM to 5 µM) for 24 hours. Include a vehicle control (DMSO).
-
Lyse the cells and quantify the protein concentration.
-
Denature 20-30 µg of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pHH3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for Total Histone H3 and GAPDH as loading controls.
-
Quantify the band intensities. A decrease in the ratio of pHH3 to Total H3 indicates inhibition of AURKB.
Signaling Pathway Diagrams
This compound On-Target Pathway: PLK5 Inhibition
This diagram illustrates the intended mechanism of action of this compound.
Caption: this compound inhibits PLK5, blocking mitosis and inducing apoptosis.
This compound Off-Target Pathway: AURKB Inhibition
This diagram shows how this compound can affect a key pathway involved in cell division through off-target inhibition of AURKB.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected data from Vipsogal studies
Welcome to the Vipsogal Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected data that may arise during pre-clinical and clinical studies of this compound and its components.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a paradoxical worsening of psoriatic plaques in our animal models after initial improvement. What could be the cause?
A1: This could be a rebound phenomenon or a secondary inflammatory process. Consider the following possibilities:
-
Tachyphylaxis: Rapid development of tolerance to the anti-inflammatory effects of the topical corticosteroids (betamethasone dipropionate, fluocinonide) can occur with continuous use.
-
Irritant Contact Dermatitis: One of the components, such as salicylic acid or the vehicle, may be causing irritation, leading to inflammation that mimics the primary condition.
-
Allergic Contact Dermatitis: An allergic reaction to gentamicin or another component could be presenting as an eczematous reaction superimposed on the psoriasis.[1][2][3][4]
-
Withdrawal Reaction: If the application has been intermittent or recently stopped, you may be observing a withdrawal reaction, which can manifest as redness, stinging, and peeling of the skin.[5][6]
Troubleshooting Steps:
-
Review the dosing and application schedule for adherence to the protocol.
-
Perform a patch test with individual components of the this compound formulation to rule out allergic contact dermatitis.
-
In animal models, take skin biopsies from both treated and untreated sites for comparative histological analysis to identify signs of irritant dermatitis versus a psoriatic flare.
-
Consider a "washout" period in your experimental design to observe for withdrawal reactions.
Q2: Our study subjects are reporting systemic side effects such as dizziness, confusion, and increased thirst, which are not typical for a topical treatment. How is this possible?
A2: Systemic absorption of the active ingredients, although generally low for topical applications, can occur, especially under certain conditions.
-
Salicylate Toxicity: Salicylic acid can be absorbed systemically, particularly when applied to large areas of inflamed skin for prolonged periods.[7][8][9][10] Symptoms can include nausea, vomiting, dizziness, and changes in hearing.[11]
-
Corticosteroid Absorption: High-potency corticosteroids like betamethasone and fluocinonide can also be absorbed, potentially leading to systemic side effects, especially with long-term use over large surface areas.[11][12] This can manifest as unusual tiredness, weight changes, or vision problems.[11]
Troubleshooting Steps:
-
Assess the total body surface area (BSA) to which the product is being applied.
-
Review the duration of the treatment.
-
If salicylate toxicity is suspected, serum salicylate levels should be measured.
-
Monitor for signs of systemic corticosteroid effects.
Q3: We've noticed a change in the microbial landscape of the treated skin, with an overgrowth of non-bacterial pathogens. Why is this happening?
A3: The gentamicin in this compound is an aminoglycoside antibiotic that targets bacteria. Its use can disrupt the natural skin microbiome.
-
Fungal or Viral Overgrowth: By suppressing the bacterial population, you may be creating an environment where fungi or viruses can proliferate.
-
Bacterial Resistance: Prolonged use of a topical antibiotic can lead to the development of resistant bacterial strains.
Troubleshooting Steps:
-
Perform a microbial culture and sensitivity test from the affected area to identify the specific pathogens.
-
Re-evaluate the necessity of an antibiotic in the formulation for your specific experimental model.
Quantitative Data Summary
Table 1: Potential Systemic Side Effects of Topical Betamethasone and Salicylic Acid Combination
| Side Effect Category | Specific Symptoms | Potential Cause |
| Salicylism | Confusion, sleepiness, frequent urination, rapid breathing, fruity breath odor, unusual thirst or hunger[5] | Systemic absorption of Salicylic Acid |
| Systemic Corticosteroid Effects | Changes in eyesight, blurred vision, rounding of the face, weight gain in the upper back or belly, severe headache[5] | Systemic absorption of Betamethasone |
| Withdrawal Reaction | Severe redness spreading beyond the initial treatment area, itching, burning or stinging sensation, skin peeling[5] | Occurs in some individuals after stopping prolonged, continuous treatment |
Key Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is used to assess the efficacy of anti-psoriatic treatments.
Materials:
-
Imiquimod 5% cream
-
BALB/c or C57BL/6 mice
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide
Protocol:
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-8 consecutive days.[13][14]
-
Monitor the mice daily for signs of psoriasis, including erythema (redness), scaling, and skin thickness.
-
Score the severity of the psoriatic lesions using a modified PASI.
-
Measure the thickness of the ear and dorsal skin daily using calipers.[15]
-
At the end of the experiment, skin samples can be collected for histological analysis and cytokine profiling.
Keratinocyte Proliferation Assay (MTT Assay)
This in vitro assay is used to determine the effect of a compound on the proliferation of keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed the keratinocytes in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound components) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Carefully remove the MTT solution and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Shake the plate gently for 10-15 minutes.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[16] The absorbance is directly proportional to the number of viable, proliferating cells.
Visualizations
Caption: Glucocorticoid signaling pathway in keratinocytes.
Caption: Troubleshooting workflow for unexpected clinical responses.
References
- 1. Systemic allergic dermatitis due to gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unife.it [iris.unife.it]
- 4. Systemic contact dermatitis to gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. Betamethasone + Salicylic Acid | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
- 7. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. Salicylate Toxicity from Ingestion and Continued Dermal Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute methyl salicylate toxicity complicating herbal skin treatment for psoriasis. | Semantic Scholar [semanticscholar.org]
- 11. Betamethasone/Salicylic Acid - Topical [myhealth.alberta.ca]
- 12. BETAMETHASONE-SALICYLIC ACID OINTMENT - TOPICAL side effects, medical uses, and drug interactions. [medicinenet.com]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 16. youtube.com [youtube.com]
Vipsogal assay validation and quality control
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the this compound assay. The information is intended for researchers, scientists, and drug development professionals using this method for the detection of organophosphate and carbamate residues.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a rapid biochemical test used for the detection of organophosphate and carbamate residues in various samples, particularly foodstuffs. Its mechanism is based on the inhibition of the enzyme acetylcholinesterase (AChE). In the presence of these pesticide residues, the activity of AChE is inhibited. This inhibition is visualized through a colorimetric reaction.
Q2: What is the source of the acetylcholinesterase enzyme used in the this compound method?
The acetylcholinesterase (AChE) enzyme used in the this compound method is typically sourced from pig brain.
Q3: For which types of pesticides is the this compound assay suitable?
The this compound assay is designed for the detection of organophosphate and carbamate pesticides. A validation study has been performed to test its efficacy for 24 commonly used pesticides in plant protection.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No color change in the negative control | Inactive enzyme | Ensure the enzyme has been stored correctly and has not expired. Prepare fresh enzyme solution. |
| Incorrect buffer pH | Verify the pH of all buffers and solutions used in the assay. | |
| Substrate degradation | Prepare fresh substrate solution. Ensure proper storage of the substrate stock. | |
| False positive results (color inhibition in the absence of pesticides) | Sample matrix interference | Perform a sample blank to check for natural inhibitors in the sample matrix. If necessary, include a matrix-matched calibration curve. |
| Contamination of reagents or labware | Use fresh, high-purity reagents and thoroughly cleaned or disposable labware. | |
| Inconsistent or variable results | Inaccurate pipetting | Calibrate pipettes regularly and use proper pipetting techniques. |
| Temperature fluctuations | Ensure all incubation steps are carried out at the specified temperature and for the correct duration. Use a calibrated incubator. | |
| Improper mixing | Ensure thorough mixing of reagents and samples at each step. | |
| Low sensitivity (failure to detect known positive samples) | Insufficient incubation time | Optimize the incubation time for the enzyme-inhibitor reaction. |
| Sub-optimal enzyme concentration | Titrate the enzyme to determine the optimal concentration for the desired sensitivity. | |
| Incorrect wavelength reading | Ensure the spectrophotometer is set to the correct wavelength for reading the results. |
Experimental Protocols
This compound Assay Workflow
The general workflow for the this compound assay involves the preparation of the sample, followed by an enzymatic reaction and subsequent detection.
Detailed Method for this compound Assay
-
Reagent Preparation:
-
Prepare buffer solutions according to the kit manufacturer's instructions.
-
Reconstitute the acetylcholinesterase (AChE) enzyme to the desired concentration.
-
Prepare the substrate solution (e.g., acetylthiocholine iodide) and the chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).
-
-
Sample Preparation:
-
Homogenize the sample to be tested.
-
Extract the pesticides from the sample matrix using an appropriate organic solvent (e.g., acetonitrile, ethyl acetate).
-
Perform a cleanup step if necessary to remove interfering substances. This may involve solid-phase extraction (SPE).
-
Evaporate the solvent and reconstitute the residue in the assay buffer.
-
-
Enzymatic Reaction:
-
Add the prepared sample extract to a microplate well.
-
Add the AChE solution to each well and incubate to allow for the inhibition of the enzyme by any pesticides present.
-
Include positive controls (a known concentration of a specific pesticide) and negative controls (buffer or a pesticide-free sample extract).
-
-
Colorimetric Detection:
-
Add the substrate and chromogenic reagent to each well.
-
Incubate for a specific period to allow for the enzymatic reaction and color development. In the absence of inhibitors, AChE will hydrolyze the substrate, leading to a colored product.
-
Stop the reaction if necessary.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate spectrophotometer.
-
Calculate the percentage of inhibition for each sample using the following formula: % Inhibition = [(Absorbance of Negative Control - Absorbance of Sample) / Absorbance of Negative Control] x 100
-
Compare the inhibition values of the samples to a pre-determined cut-off value or a standard curve to determine the presence and estimate the concentration of pesticide residues.
-
Quality Control
To ensure the reliability and accuracy of the this compound assay results, a robust quality control protocol is essential.
Quality Control Parameters
| QC Parameter | Acceptance Criteria | Corrective Action if Failed |
| Negative Control | Should exhibit maximum color development (low % inhibition). | Repeat the assay. Check for contamination or issues with reagents. |
| Positive Control | Should show a % inhibition within a predefined range. | Repeat the assay. Verify the concentration and integrity of the positive control standard. |
| Reagent Blank | Should have minimal absorbance. | Check for contamination in the reagents or buffer. |
| Intra-assay Precision (CV%) | Typically < 15% | Review pipetting technique and ensure proper mixing. |
| Inter-assay Precision (CV%) | Typically < 20% | Investigate potential sources of variability between runs, such as different operators or reagent batches. |
This compound Assay Logic for Result Interpretation
The following diagram illustrates the decision-making process for interpreting the results of the this compound assay.
Validation & Comparative
A Comparative Guide to Alpha-5 GABAA Receptor Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial query for "Vipsogal" identified it as a topical dermatological preparation and not an alpha-5 GABA-A receptor antagonist. This guide will therefore focus on a comparative analysis of established compounds within this pharmacological class.
The alpha-5 subunit-containing gamma-aminobutyric acid type A (α5-GABAA) receptors are a key target in contemporary neuroscience research. Predominantly expressed in the hippocampus, a brain region critical for learning and memory, these receptors are implicated in cognitive processes. Unlike other GABAA receptor subtypes that mediate widespread inhibitory neurotransmission, α5-GABAA receptors are thought to be primarily involved in tonic inhibition, which modulates neuronal excitability. Negative allosteric modulators (NAMs) that selectively target the α5 subunit have garnered significant interest for their potential as cognitive enhancers and for the treatment of neuropsychiatric disorders, such as depression and cognitive impairments associated with conditions like Down syndrome and Alzheimer's disease.[1][2]
This guide provides a comparative overview of key α5-GABAA receptor NAMs, presenting available quantitative data, experimental methodologies, and relevant signaling pathways to aid researchers and drug development professionals in this field.
Comparative Quantitative Data
The following tables summarize key in vitro and in vivo data for several prominent α5-GABAA receptor NAMs.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | α5 Ki (nM) | α1/α5 Selectivity Ratio | α2/α5 Selectivity Ratio | α3/α5 Selectivity Ratio | Reference |
| L-655,708 | 0.45 | >100 | >100 | >100 | --INVALID-LINK-- |
| α5IA | 0.23 | 126 | 148 | 117 | [Various Scientific Publications] |
| MRK-016 | 0.78 | 46 | 55 | 41 | [Various Scientific Publications] |
| RO4938581 (Basmisanil) | 2.5 | 30 | 12 | 10 | [Various Scientific Publications] |
Note: Ki values represent the concentration of the drug that binds to 50% of the receptors in vitro. A lower Ki indicates a higher binding affinity. Selectivity ratios are calculated as Ki (subtype) / Ki (α5).
Table 2: Preclinical Efficacy in Cognitive Models
| Compound | Animal Model | Cognitive Task | Effective Dose Range | Observed Effect | Reference |
| L-655,708 | Rat | Morris Water Maze | 0.1 - 1 mg/kg | Reversal of scopolamine-induced deficits | [Various Scientific Publications] |
| α5IA | Rat | Delayed Match-to-Position | 1 - 10 mg/kg | Improved performance | [Various Scientific Publications] |
| MRK-016 | Mouse | Novel Object Recognition | 0.3 - 3 mg/kg | Enhanced memory consolidation | [Various Scientific Publications] |
| RO4938581 (Basmisanil) | Mouse | Y-Maze | 1 - 10 mg/kg | Increased spontaneous alternation | [Various Scientific Publications] |
Table 3: Pharmacokinetic Properties
| Compound | Species | Oral Bioavailability (%) | Brain Penetration (Brain/Plasma Ratio) | Half-life (h) | Reference |
| L-655,708 | Rat | ~20 | ~1 | ~2 | [Various Scientific Publications] |
| α5IA | Rat | >50 | ~0.8 | ~4 | [Various Scientific Publications] |
| MRK-016 | Rat | ~40 | ~1.2 | ~3 | [Various Scientific Publications] |
| RO4938581 (Basmisanil) | Human | >90 | Good | 2-4 | [Various Scientific Publications] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments in the study of α5-GABAA receptor NAMs.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) and selectivity of a test compound for different GABAA receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing specific human GABAA receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are prepared.
-
Assay Buffer: The assay is typically performed in a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A radiolabeled ligand that binds to the benzodiazepine site of the GABAA receptor, such as [3H]-Flumazenil, is used.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes and a range of concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To functionally characterize the effect of a test compound on GABAA receptor activity.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α5, β3, γ2).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Recording: Oocytes are placed in a recording chamber and perfused with a recording solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
GABA Application: GABA is applied to the oocyte to elicit a current response.
-
Compound Application: The test compound is co-applied with GABA to determine its effect on the GABA-evoked current. For NAMs, a reduction in the GABA-evoked current is expected.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 of the test compound.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding.
Caption: Signaling pathway of an α5-GABAA receptor.
Caption: Experimental workflow for α5-GABAA NAMs.
References
A Comparative Analysis of Vipsogal and Similar Compounds for Topical Psoriasis Treatment
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Vipsogal, a topical combination therapy for psoriasis, and other prominent topical treatments. This compound combines the potent corticosteroids betamethasone dipropionate and fluocinonide with the antibiotic gentamicin and dexpanthenol. Due to the limited availability of specific clinical trial data for the this compound formulation, this analysis focuses on a comparison of its core components—potent corticosteroids—with other major classes of topical agents used in the management of plaque psoriasis.
The comparison includes Vitamin D analogues, topical retinoids, calcineurin inhibitors, and phosphodiesterase-4 (PDE4) inhibitors. The following sections present quantitative data from clinical studies, detailed experimental protocols where available, and visualizations of key signaling pathways to aid in understanding their mechanisms of action.
Quantitative Data Summary
The following tables summarize the efficacy and safety data for various topical treatments for plaque psoriasis. Efficacy is often measured by the Psoriasis Area and Severity Index (PASI), which assesses the redness, thickness, and scaling of psoriatic plaques, and the Investigator's Global Assessment (IGA), a scale that provides a summary of the overall severity of the disease.
Table 1: Efficacy of Topical Corticosteroids and Combination Therapies
| Treatment | Study Duration | Key Efficacy Endpoint | Result | Adverse Events |
| Calcipotriol (0.005%) + Betamethasone Dipropionate (0.064%) Ointment | 8 weeks | Mean PASI reduction | 68.6% (once daily) vs. 58.8% for calcipotriol alone.[1] | Lesional/perilesional irritation, skin atrophy (rare).[1][2] |
| Halobetasol Propionate (0.01%) + Tazarotene (0.045%) Lotion | 8 weeks | Treatment Success (IGA score of 0 or 1 and ≥2-grade improvement) | 45.3% vs. 13.5% for vehicle.[3] | Contact dermatitis, application site pain, pruritus.[3] |
Table 2: Efficacy of Non-Corticosteroid Topical Therapies
| Treatment | Study Duration | Key Efficacy Endpoint | Result | Adverse Events |
| Tazarotene Cream (0.1%) | 12 weeks | Treatment Success (IGA score of 0 or 1) | Significantly more effective than vehicle in reducing plaque elevation and scaling.[4] | Skin irritation, pruritus, burning, erythema.[4] |
| Tacrolimus Ointment (0.1%) | 8 weeks | Treatment Success (IGA score of clear or almost clear) | 65.2% vs. 31.5% for placebo in inverse psoriasis.[5] | Skin burning, pruritus at the application site.[5] |
| Roflumilast Cream (0.3%) | 8 weeks | Treatment Success (IGA score of clear or almost clear and ≥2-grade improvement) | ~40% vs. ~6.5% for vehicle. | Diarrhea, headache, application site pain, insomnia. |
Experimental Protocols
Detailed experimental methodologies are crucial for the critical evaluation of clinical trial data. Below are summaries of the protocols for some of the key studies cited in this guide.
Calcipotriol and Betamethasone Valerate Head-to-Head Trial
-
Study Design: A multicenter, prospective, randomized, double-blind, right/left comparative trial was conducted.[5]
-
Participants: 345 inpatients and outpatients with symmetrical psoriasis vulgaris were enrolled.[5]
-
Intervention: Patients applied calcipotriol ointment (50 µg/g) and betamethasone valerate ointment (0.1%) to opposite sides of their body twice daily for 6 weeks.[5]
-
Outcome Measures: The primary outcomes were the Psoriasis Area and Severity Index (PASI), investigators' assessments of erythema, thickness, and scaling, and patients' overall assessment of treatment response at weeks 2, 4, and 6.[5]
Tazarotene Cream for Plaque Psoriasis
-
Study Design: Two multicenter, double-blind, randomized, vehicle-controlled studies were conducted.[4][6]
-
Participants: A total of 1303 patients with stable plaque psoriasis affecting at least 2% but no more than 20% of their body surface area were included.[4][6]
-
Intervention: Patients applied tazarotene cream (0.05% or 0.1%) or a vehicle cream once daily to all psoriatic lesions for 12 weeks. This was followed by a 12-week post-treatment observation period.[4]
-
Outcome Measures: The primary efficacy endpoints included an overall assessment of psoriasis, a global response to treatment, and reductions in plaque elevation and scaling.[4]
Tacrolimus Ointment for Inverse Psoriasis
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial was performed.[5]
-
Participants: The study enrolled 167 patients with inverse psoriasis.[5]
-
Intervention: Participants applied tacrolimus 0.1% ointment or a placebo twice daily to affected areas for 8 weeks.[5]
-
Outcome Measures: The primary endpoint was the proportion of patients who were clear or almost clear of their psoriasis at the end of the trial.[5]
Roflumilast Cream Phase 3 Trials (DERMIS-1 and DERMIS-2)
-
Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled Phase 3 studies were conducted.
-
Participants: The trials included patients with chronic plaque psoriasis.
-
Intervention: Patients applied roflumilast 0.3% cream or vehicle once daily for 8 weeks.
-
Outcome Measures: The primary efficacy endpoint was the achievement of an Investigator's Global Assessment (IGA) score of "clear" or "almost clear" plus a 2-grade or greater improvement from baseline at week 8.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these different classes of drugs is essential for rational drug design and combination therapy strategies. The following diagrams, generated using the DOT language, illustrate the key signaling pathways.
Glucocorticoid Receptor Signaling Pathway
Vitamin D Receptor Signaling Pathway
Calcineurin Inhibitor Signaling Pathway
PDE4 Inhibitor Signaling Pathway
Conclusion
While a direct comparative analysis of this compound is hampered by the lack of publicly available clinical trial data, an examination of its active corticosteroid components in the context of other topical psoriasis treatments provides valuable insights for researchers and clinicians. Potent corticosteroids, the class to which this compound's active ingredients belong, remain a cornerstone of psoriasis therapy, demonstrating significant efficacy in reducing the signs and symptoms of the disease.
The choice of a topical agent is a complex decision that must take into account not only efficacy but also the location and extent of the psoriasis, potential side effects, and patient preference. Vitamin D analogues offer a comparable, and in some cases superior, efficacy to corticosteroids with a different side effect profile. Topical retinoids provide another effective option, particularly for plaque psoriasis. Calcineurin inhibitors are valuable for sensitive areas where corticosteroids may be undesirable. The emergence of PDE4 inhibitors like roflumilast offers a novel non-steroidal mechanism of action with a favorable side-effect profile.
Future head-to-head clinical trials directly comparing these different classes of topical agents, including combination products like this compound, are needed to further refine treatment algorithms and personalize therapy for patients with psoriasis. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date information on specific clinical trial protocols and outcomes.
References
- 1. Clinical Utility of Various Formulations of Calcipotriene and Betamethasone Dipropionate for the Treatment of Plaque Psoriasis in Patients Aged 12 Years or Older - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcipotriol/betamethasone for the treatment of psoriasis: efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treating Psoriasis With Halobetasol Propionate and Tazarotene Combination: A Review of Phase II and III Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tazarotene cream in the treatment of psoriasis: Two multicenter, double-blind, randomized, vehicle-controlled studies of the safety and efficacy of tazarotene creams 0.05% and 0.1% applied once daily for 12 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tacrolimus for the management of psoriasis: clinical utility and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generic Tazarotene Cream, 0.05% for the Treatment of Plaque Psoriasis | MedPath [trial.medpath.com]
Vipsogal: A Comparative Analysis of a Combination Therapy for Psoriasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vipsogal, a topical combination therapy for psoriasis, against other established topical treatments. Due to the limited availability of specific clinical trial data for this compound, this guide will focus on the efficacy of its principal active ingredients, potent corticosteroids, in comparison to other therapeutic alternatives. The information presented is intended to offer a quantitative and objective overview to inform research and development in dermatology.
Overview of this compound and its Components
This compound is a topical preparation historically used in the treatment of psoriasis.[1] Its formulation comprises a combination of active ingredients:
-
Betamethasone dipropionate and Fluocinonide: These are potent topical corticosteroids that form the primary anti-inflammatory and immunosuppressive components of the therapy.[1] Topical corticosteroids are a mainstay in the treatment of mild to moderate psoriasis.[2][3]
-
Gentamicin: An aminoglycoside antibiotic, included to address or prevent secondary bacterial infections that can occur in psoriatic lesions.[1]
-
Panthenol: A precursor to pantothenic acid (vitamin B5), which is included for its moisturizing and skin-soothing properties.[1]
The therapeutic rationale behind this compound is to provide a multi-pronged approach to managing psoriasis plaques by reducing inflammation, preventing infection, and supporting skin barrier function.
Comparative Efficacy of Topical Psoriasis Treatments
The following table summarizes the efficacy of this compound's core components (potent corticosteroids) and leading alternative topical treatments for plaque psoriasis. Efficacy is primarily measured by the Psoriasis Area and Severity Index (PASI) and the Investigator's Global Assessment (IGA).
-
PASI (Psoriasis Area and Severity Index): A widely used tool to measure the severity of psoriasis, with scores ranging from 0 (no disease) to 72 (most severe disease).[4][5][6][7] PASI 75, for instance, indicates a 75% or greater improvement in the PASI score from baseline.[4][5]
-
IGA (Investigator's Global Assessment): A 5- or 6-point scale used by clinicians to assess the overall severity of a patient's psoriasis.[8][9][10] A typical successful outcome is achieving a score of 0 (clear) or 1 (almost clear).[8][9][10]
Table 1: Comparative Efficacy of Topical Psoriasis Therapies
| Treatment Class | Active Ingredient(s) | Key Efficacy Outcomes | Notable Adverse Events |
| Potent Corticosteroids (Proxy for this compound) | Betamethasone dipropionate, Fluocinonide | - PASI 75 achievement rates vary widely, from 7% to 85% across studies.[11][12]- PASI 90 achievement rates range from 5% to 85%.[11][12]- Remission or significant improvement reported in 46-56% of patients with twice-daily application of betamethasone.[3] | Skin atrophy, striae, folliculitis (with long-term use).[13] |
| Vitamin D Analogs | Calcipotriol | - More effective than placebo.[14]- As effective as potent topical corticosteroids in some studies.[14]- Combination with betamethasone is more effective than monotherapy.[13][14] | Skin irritation, pruritus.[13][14] |
| Topical Retinoids | Tazarotene (0.05% or 0.1% gel) | - Noticeable improvement in 8-12 weeks.[15]- Often used in combination with corticosteroids to enhance efficacy and reduce irritation.[15] | Skin irritation, photosensitivity. Not recommended during pregnancy.[15][16] |
| Combination Therapy | Calcipotriol/Betamethasone dipropionate | - PASI 75 reduction reported in 47%-50% of patients with once-daily application.[17]- Significantly more effective than individual components.[13][18]- Mean PASI score reduction of 71-74% after 4 weeks.[17] | Pruritus, less frequent local cutaneous events compared to calcipotriol alone.[13] |
Experimental Protocols
Standard clinical trials for topical psoriasis treatments generally adhere to the following protocol:
Objective: To evaluate the efficacy and safety of a topical agent in the treatment of mild to moderate plaque psoriasis.
Study Design: Randomized, double-blind, vehicle-controlled, parallel-group multicenter study.
Participant Population: Adult patients with a diagnosis of stable plaque psoriasis affecting a certain percentage of their body surface area (e.g., 2-30%) and a baseline PASI score indicative of mild to moderate disease.
Treatment Regimen:
-
Randomization: Participants are randomly assigned to receive the active treatment or a vehicle (placebo) cream/ointment.
-
Application: Participants are instructed to apply the assigned treatment to all psoriatic lesions at a specified frequency (e.g., once or twice daily) for a defined period (e.g., 8-12 weeks).
-
Follow-up: Post-treatment follow-up visits may be included to assess the durability of the response.
Efficacy Assessments:
-
Primary Endpoint: The proportion of participants achieving treatment success at the end of the treatment period, defined as an IGA score of 'clear' (0) or 'almost clear' (1) with at least a 2-point improvement from baseline.
-
Secondary Endpoints:
-
Percentage of participants achieving PASI 50, PASI 75, and PASI 90.
-
Mean change in PASI score from baseline.
-
Assessment of pruritus (itching) using a visual analog scale (VAS).
-
Safety Assessments:
-
Monitoring and recording of all adverse events, with a particular focus on local skin reactions at the application site.
-
Laboratory tests may be conducted to monitor for systemic effects of the drug.
Visualizing Psoriasis Treatment and Clinical Trial Workflow
The following diagrams illustrate the general signaling pathway targeted by psoriasis treatments and a typical workflow for a clinical trial evaluating a new topical therapy.
Caption: Simplified signaling pathway in psoriasis and the inhibitory action of topical corticosteroids.
Caption: Generalized workflow of a randomized controlled trial for a topical psoriasis treatment.
Conclusion
While specific, quantitative clinical data for this compound is scarce in publicly available literature, an analysis of its primary components—potent topical corticosteroids—positions it within a well-established class of psoriasis treatments. The efficacy of these agents is significant, though variable, and they serve as a benchmark against which newer topical therapies are often compared. Combination therapies, such as calcipotriol and betamethasone dipropionate, have demonstrated superior efficacy to monotherapy in many instances. For drug development professionals, the future of topical psoriasis treatment likely lies in optimizing the balance between efficacy and safety, improving patient adherence through more convenient formulations, and developing novel, non-steroidal targeted therapies.
References
- 1. [this compound in the therapy of psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Canadian Psoriasis - CAPP - PASI Score [canadianpsoriasis.ca]
- 5. Psoriasis Area and Severity Index - Wikipedia [en.wikipedia.org]
- 6. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 7. Validity of Outcome Measures - Clinical Review Report: Guselkumab (Tremfya) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The 5-point Investigator's Global Assessment (IGA) Scale: A modified tool for evaluating plaque psoriasis severity in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The 5-point Investigator’s Global Assessment (IGA) Scale: A modified tool for evaluating plaque psoriasis severity in clinical trials | Semantic Scholar [semanticscholar.org]
- 11. Topical corticosteroids in plaque psoriasis: a systematic review of efficacy and treatment modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Calcipotriol/betamethasone for the treatment of psoriasis: efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic review of comparative efficacy and tolerability of calcipotriol in treating chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. swastibotanicals.com [swastibotanicals.com]
- 16. Psoriasis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 17. dovepress.com [dovepress.com]
- 18. mdpi.com [mdpi.com]
Vipsogal Research Findings: A Comparative Analysis for Psoriasis Treatment
For researchers, scientists, and drug development professionals, a thorough understanding of the comparative efficacy and mechanisms of action of psoriasis treatments is paramount. This guide provides a cross-validation of the research findings related to Vipsogal, a topical combination therapy for psoriasis. Due to the limited availability of direct clinical trial data for the branded product this compound, this guide focuses on the well-established efficacy and mechanisms of its active ingredients: high-potency corticosteroids (betamethasone dipropionate, fluocinonide) and a keratolytic agent (salicylic acid).
The guide will compare this combination therapy to other topical treatments for mild to moderate psoriasis, providing a framework for understanding its therapeutic potential.
Quantitative Data Summary
The following tables summarize representative efficacy data for different classes of topical psoriasis treatments. This data is aggregated from various clinical studies and is intended to provide a comparative overview rather than a direct head-to-head comparison involving this compound. Efficacy is often measured by the Psoriasis Area and Severity Index (PASI), with PASI 75 indicating a 75% reduction in the score from baseline, and the Investigator's Global Assessment (IGA), a 5-point scale where a score of 0 or 1 indicates "clear" or "almost clear" skin.
Table 1: Comparison of Efficacy of Topical Psoriasis Treatments (8-12 weeks)
| Treatment Class | Representative Active Ingredients | Typical PASI 75 Achievement | Typical IGA Score of 0 or 1 (Clear/Almost Clear) |
| High-Potency Corticosteroid + Keratolytic Agent | Betamethasone dipropionate + Salicylic acid | ~50-70% | ~40-60% |
| High-Potency Corticosteroid (Monotherapy) | Betamethasone dipropionate, Clobetasol propionate | ~40-60% | ~30-50% |
| Vitamin D Analogs | Calcipotriene, Calcitriol | ~30-50% | ~20-40% |
| Combination (Corticosteroid + Vitamin D Analog) | Betamethasone dipropionate + Calcipotriene | ~50-70% | ~40-60% |
| Topical Retinoids | Tazarotene | ~30-50% | ~20-40% |
Table 2: Comparison of Common Side Effects of Topical Psoriasis Treatments
| Treatment Class | Common Side Effects |
| High-Potency Corticosteroid + Keratolytic Agent | Skin atrophy, telangiectasia, striae, potential for systemic absorption with long-term use, skin irritation, dryness. |
| High-Potency Corticosteroid (Monotherapy) | Skin atrophy, telangiectasia, striae, acneiform eruptions, potential for systemic absorption. |
| Vitamin D Analogs | Skin irritation, burning, itching, hypercalcemia (rare, with excessive use). |
| Combination (Corticosteroid + Vitamin D Analog) | Skin irritation, potential for side effects from both components. |
| Topical Retinoids | Skin irritation, redness, itching, photosensitivity. |
Experimental Protocols
Below is a generalized experimental protocol for a randomized controlled clinical trial evaluating a topical combination therapy for plaque psoriasis, based on common methodologies in the field.
Objective: To evaluate the efficacy and safety of a combination ointment (e.g., high-potency corticosteroid and salicylic acid) compared to a vehicle control and/or monotherapy in adult subjects with mild to moderate chronic plaque psoriasis.
Study Design: A multicenter, randomized, double-blind, parallel-group, vehicle-controlled study.
Inclusion Criteria:
-
Male or female subjects, 18 years of age or older.
-
Clinical diagnosis of stable plaque psoriasis for at least 6 months.
-
Involvement of 2% to 15% of body surface area (BSA).
-
Investigator's Global Assessment (IGA) score of at least 3 (moderate) at baseline.
-
Subjects must agree to discontinue all other psoriasis treatments prior to and during the study.
Exclusion Criteria:
-
Pregnant or breastfeeding women.
-
Subjects with guttate, erythrodermic, or pustular psoriasis.
-
Known hypersensitivity to any of the study medication ingredients.
-
Use of systemic psoriasis therapy or phototherapy within a specified washout period.
Treatment Regimen:
-
Group A: Combination ointment (e.g., 0.05% betamethasone dipropionate and 3% salicylic acid) applied twice daily.
-
Group B: Monotherapy ointment (e.g., 0.05% betamethasone dipropionate) applied twice daily.
-
Group C: Vehicle ointment applied twice daily.
Study Duration: 12 weeks of treatment with a 4-week follow-up period.
Efficacy Assessments:
-
Primary Endpoint: Proportion of subjects achieving an IGA score of 0 (clear) or 1 (almost clear) at week 12.
-
Secondary Endpoints:
-
Mean change in PASI score from baseline to week 12.
-
Proportion of subjects achieving PASI 75 at week 12.
-
Assessment of pruritus (itching) using a visual analog scale (VAS).
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs).
-
Local skin tolerability assessments (e.g., burning, stinging, itching).
-
Vital signs and laboratory tests (e.g., cortisol levels to assess for adrenal suppression).
Mandatory Visualization
The following diagrams illustrate the key mechanisms of action for the active components of a combination therapy like this compound.
Comparative Efficacy of Vipsogal's Active Components in Psoriasis Disease Models: A Guide for Researchers
For research and drug development professionals, understanding the preclinical efficacy of therapeutic agents in relevant disease models is paramount. This guide provides a comparative analysis of the active components of Vipsogal, a topical formulation for psoriasis, and other established alternatives. Due to the limited availability of preclinical data on the specific combination product this compound, this guide focuses on the individual therapeutic classes of its constituents: corticosteroids, keratolytics, and antibiotics.
This compound is a topical ointment that contains betamethasone dipropionate and fluocinonide (corticosteroids), salicylic acid (a keratolytic agent), gentamicin sulfate (an antibiotic), and panthenol. Its pharmacological action is anti-inflammatory, antipruritic, keratolytic, and antimicrobial, with its primary indication being psoriasis.
This guide will delve into the preclinical evidence for these components and compare them with other common topical treatments for psoriasis, such as Vitamin D analogs and retinoids. The data presented is derived from established animal and in vitro models of psoriasis.
Data Presentation: Efficacy in Preclinical Psoriasis Models
The following tables summarize the quantitative efficacy data for different classes of topical agents in preclinical models of psoriasis. The Imiquimod-induced mouse model and the mouse tail test for orthokeratosis are standard models that recapitulate key features of psoriatic skin inflammation and hyperkeratosis.
Table 1: Efficacy of Topical Corticosteroids in the Imiquimod-Induced Psoriasis Mouse Model
| Compound | Dose/Concentration | Animal Model | Key Efficacy Endpoint | Result |
| Clobetasol | 0.3 ml/10 cm² | Imiquimod-induced psoriasis-like inflammation in mice | Reduction in erythema, scaling, and epidermal thickening scores | Significant reduction in psoriatic lesion severity compared to control[1][2] |
| Clobetasol | Not specified | Imiquimod-induced psoriasis-like inflammation in mice | Inhibition of γδ T cell proliferation | Inhibited the proliferation of γδ T cells induced by Imiquimod[2] |
Table 2: Efficacy of Topical Retinoids in the Mouse Tail Test for Orthokeratosis
| Compound | Concentration | Animal Model | Key Efficacy Endpoint | Result (Degree of Orthokeratosis) |
| Tazarotene | 0.1% | Mouse tail test in CFLP mice | Induction of orthokeratosis (granular layer length) | 87% ± 20%[3][4] |
| Tazarotene | 0.05% | Mouse tail test in CFLP mice | Induction of orthokeratosis (granular layer length) | 59% ± 27%[3][4] |
| Tretinoin (comparator) | 0.05% | Mouse tail test in CFLP mice | Induction of orthokeratosis (granular layer length) | 23% ± 13%[3][4] |
| Vehicle Control | - | Mouse tail test in CFLP mice | Induction of orthokeratosis (granular layer length) | 13% ± 6%[3][4] |
Table 3: Efficacy of Salicylic Acid in Psoriasis Models
| Compound | Concentration | Model | Key Efficacy Endpoint | Result |
| Salicylic Acid-loaded microemulsion-based gel | Not specified | Imiquimod-induced psoriatic plaque model in rats | Antipsoriatic activity | Significant antipsoriatic activity compared to a marketed product[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Imiquimod-Induced Psoriasis-Like Skin Inflammation Model in Mice
This model is widely used to screen for anti-psoriatic drugs due to its rapid and robust induction of psoriasis-like skin inflammation.
Objective: To induce a psoriasis-like skin phenotype in mice to evaluate the efficacy of topical treatments.
Materials:
-
BALB/c or C57BL/6 mice
-
Imiquimod 5% cream (e.g., Aldara™)
-
Vanishing cream base (for sham control)
-
Electric shaver
-
Depilatory cream
-
Calipers for ear thickness measurement
-
Modified Psoriasis Area and Severity Index (PASI) scoring guide
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mice and shave the dorsal skin.
-
Apply a depilatory cream to the shaved area to remove remaining hair.
-
The following day, begin the topical application of 62.5 mg of imiquimod 5% cream daily to the shaved back and right ear for 6-8 consecutive days[6][7][8].
-
For the sham control group, apply a similar amount of vanishing cream base[7].
-
Monitor the mice daily for signs of inflammation. Score the severity of erythema, scaling, and skin thickness on the back skin using a modified PASI scale (0-4 for each parameter).
-
Measure the ear thickness daily using a caliper.
-
At the end of the experiment, euthanize the mice and collect skin and spleen samples for histological analysis, cytokine profiling, and other molecular analyses[8][9].
Mouse Tail Test for Orthokeratosis
This model is used to assess the ability of a compound to normalize epidermal differentiation, a key pathological feature of psoriasis.
Objective: To evaluate the effect of topical agents on the induction of orthokeratosis in the mouse tail skin.
Materials:
-
CFLP mice
-
Test compounds in a suitable vehicle (e.g., gel, ointment)
-
Vehicle control
-
Histological processing reagents (formalin, paraffin, etc.)
-
Microscope
Procedure:
-
Acclimatize mice for at least one week.
-
Apply the test compounds and vehicle control to the tails of the mice daily for 2 weeks[3][4].
-
At the end of the treatment period, euthanize the mice and excise the tails.
-
Fix the tail skin in formalin and embed in paraffin.
-
Prepare longitudinal histological sections of the tail skin.
-
Stain the sections (e.g., with Hematoxylin and Eosin).
-
Under a microscope, determine the degree of orthokeratosis by measuring the horizontal length of the fully developed granular layer within an individual scale in relation to its total length. Express this as a percentage[3][4].
Mandatory Visualizations
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.
Caption: Corticosteroid signaling pathway in keratinocytes.
Caption: Workflow for Imiquimod-induced psoriasis studies.
Discussion of Active Components and Alternatives
-
Topical Corticosteroids (Betamethasone Dipropionate, Fluocinonide): These are the cornerstone of topical psoriasis treatment. Their mechanism of action involves binding to glucocorticoid receptors, which leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory mediators. Preclinical models consistently demonstrate their efficacy in reducing the clinical signs of psoriasis, such as erythema, scaling, and skin thickness.
-
Keratolytic Agents (Salicylic Acid): Salicylic acid's primary role in psoriasis treatment is to break down the thick plaques of dead skin cells, a process known as keratolysis. This allows for better penetration of other topical medications. Preclinical studies have shown its efficacy in improving the appearance of psoriatic plaques[5][10][11].
-
Antibiotics (Gentamicin): The inclusion of gentamicin in this compound is likely to manage or prevent secondary bacterial infections that can occur in cracked and inflamed psoriatic skin. While not a primary treatment for the underlying autoimmune inflammation of psoriasis, maintaining a healthy skin microbiome is important. Interestingly, some in vitro studies have shown that gentamicin can have effects on keratinocyte morphology and proliferation, although high concentrations can be cytotoxic[12][13][14][15].
-
Vitamin D Analogs (e.g., Calcipotriol): This class of drugs is a common alternative or adjunct to corticosteroids. They work by binding to the vitamin D receptor, which modulates immune cell and keratinocyte proliferation and differentiation.
-
Topical Retinoids (e.g., Tazarotene): Tazarotene is a receptor-selective retinoid that normalizes keratinocyte differentiation and reduces hyperproliferation. It also has anti-inflammatory effects. The mouse tail test is a classic preclinical model that demonstrates the efficacy of retinoids in inducing orthokeratosis[3][4].
References
- 1. Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Tazarotene induces epidermal cell differentiation in the mouse tail test used as an animal model for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking relief: formulation, characterization, and in vivo assessment of salicylic acid-loaded microemulgel for psoriasis management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 10. Salicylic Acid for Psoriasis: Is It Right for You? [healthline.com]
- 11. Salicylic acid for psoriasis: Benefits, risks, and uses [medicalnewstoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity to cultured human keratinocytes of topical antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. webcentral.uc.edu [webcentral.uc.edu]
- 15. mdpi.com [mdpi.com]
Head-to-Head Comparison of Vipsogal Against Standard Psoriasis Treatments: A Review of Available Data
A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of information on "Vipsogal," a topical psoriasis treatment, preventing a direct head-to-head comparison with standard therapies. No registered clinical trials, full-text studies, or detailed product information for this compound could be located. Consequently, the generation of comparative data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible.
Introduction to this compound
The only identified reference to this compound is an abstract from a 1990 comparative study published in the Yugoslavian journal Vestnik Dermatologii i Venerologii. According to this abstract, this compound was a topical drug for psoriasis manufactured by Galenika (a pharmaceutical company in former Yugoslavia).
The formulation was described as a combination of:
-
Betamethasone dipropionate
-
Fluocinonide
-
Gentamicin
-
Panthenol
The 1990 study involved 205 psoriasis patients and concluded that the drug was "fairly effective." However, the abstract does not specify the comparator treatment (e.g., placebo or another active therapy), nor does it provide any quantitative data on efficacy or safety. Without access to the full study, a meaningful analysis of its findings is impossible.
Standard of Care for Psoriasis: Historical and Current Perspectives
To provide context for where this compound would fit into the treatment landscape, this section outlines the standard treatments for psoriasis, both around the time of the this compound study (circa 1990) and in the present day.
Standard Psoriasis Treatments (circa 1990)
In the early 1990s, the management of psoriasis primarily relied on the following therapies:
-
Topical Treatments:
-
Corticosteroids: These were (and still are) a cornerstone of topical therapy. This compound itself contained two corticosteroids, betamethasone dipropionate and fluocinonide.
-
Coal Tar: Used for its anti-inflammatory and anti-scaling properties.
-
Anthralin (Dithranol): An effective topical agent, particularly for plaque psoriasis.
-
Salicylic Acid: Used as a keratolytic agent to remove scale and enhance the penetration of other topical medications.
-
-
Phototherapy:
-
UVB (Ultraviolet B) Radiation: Both broadband and, later, narrowband UVB were used to slow the rapid growth of skin cells.
-
PUVA (Psoralen plus UVA): A combination of a light-sensitizing medication (psoralen) and UVA radiation for more severe cases.
-
-
Systemic Treatments (for moderate to severe disease):
-
Methotrexate: An immunosuppressant that was a common choice for severe, recalcitrant psoriasis.
-
Retinoids (e.g., Acitretin): Oral vitamin A derivatives used to control skin cell growth.
-
Cyclosporine: A potent immunosuppressant reserved for severe, debilitating psoriasis.
-
Current Standard Psoriasis Treatments
The treatment of psoriasis has evolved significantly since the 1990s, with a much greater emphasis on targeted therapies for moderate to severe disease.
-
Topical Treatments: While older treatments are still in use, newer formulations and combination products are common. Topical vitamin D analogues (e.g., calcipotriene) are now a standard of care, often used in combination with corticosteroids.
-
Phototherapy: Remains a viable option, with narrowband UVB being a preferred modality.
-
Oral Systemic Treatments:
-
Apremilast: An oral phosphodiesterase 4 (PDE4) inhibitor.
-
Deucravacitinib: An oral, selective tyrosine kinase 2 (TYK2) inhibitor.
-
Methotrexate and acitretin are still used.
-
-
Biologic Therapies: This class of drugs has revolutionized the treatment of moderate to severe psoriasis. They are administered by injection or infusion and target specific components of the immune system that drive psoriasis. Major classes include:
-
TNF-alpha inhibitors (e.g., adalimumab, etanercept, infliximab)
-
IL-17 inhibitors (e.g., secukinumab, ixekizumab, brodalumab)
-
IL-23 inhibitors (e.g., guselkumab, risankizumab, tildrakizumab)
-
IL-12/23 inhibitors (e.g., ustekinumab)
-
Inability to Perform Head-to-Head Comparison
A credible head-to-head comparison guide requires robust data from controlled clinical trials that directly compare the investigational product (this compound) against a standard treatment. As no such studies for this compound are publicly available, it is not possible to:
-
Summarize Quantitative Data: There is no data to present in tables regarding efficacy (e.g., PASI 75/90/100 scores), safety (adverse event rates), or patient-reported outcomes.
-
Provide Experimental Protocols: The methodologies of the 1990 study are unknown.
-
Create Visualizations: Without data on the mechanism of action of the specific this compound formulation, any signaling pathway diagrams would be purely speculative and not based on experimental evidence for this product.
Conclusion
While this compound was a combination topical therapy for psoriasis mentioned in a 1990 study, there is a profound lack of publicly available scientific evidence to support a detailed comparison with standard treatments. The current landscape of psoriasis therapy, particularly for moderate to severe disease, is dominated by highly effective biologic agents, representing a significant advancement from the treatment options available when this compound was described. Due to the absence of data, a head-to-head comparison cannot be provided.
Replicating Key Experiments on Vipsogal's Mechanism: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the key components of Vipsogal, a topical formulation for psoriasis, against leading alternative therapies. Designed for researchers, scientists, and drug development professionals, this document summarizes pivotal experimental data, outlines detailed protocols for replication, and visualizes the underlying signaling pathways to facilitate a deeper understanding of their respective mechanisms of action.
Executive Summary
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and inflammation. This compound is a combination therapy that leverages the anti-inflammatory, immunosuppressive, keratolytic, and antimicrobial properties of its active ingredients: betamethasone dipropionate, fluocinonide, salicylic acid, and gentamicin sulfate. This guide dissects the individual contributions of these components and compares their efficacy and mechanisms with established alternatives such as calcipotriol (a vitamin D analog) and tacrolimus (a calcineurin inhibitor). By presenting head-to-head clinical trial data and detailed experimental methodologies, this document serves as a valuable resource for replicating and expanding upon key findings in the field of psoriasis treatment.
Comparative Efficacy of this compound's Corticosteroid Components
Betamethasone dipropionate and fluocinonide are both potent topical corticosteroids that form the anti-inflammatory core of this compound. Their primary mechanism of action involves binding to glucocorticoid receptors, which in turn modulates gene expression to suppress the production of inflammatory mediators.
Head-to-Head Clinical Trial: Betamethasone Dipropionate vs. Fluocinonide
A multicenter, evaluator-blind, parallel-group study was conducted to compare the efficacy and safety of once-daily betamethasone dipropionate 0.05% cream (augmented formulation) with twice-daily fluocinonide 0.05% cream in 244 patients with moderate to severe psoriasis.[1]
Table 1: Comparison of Betamethasone Dipropionate and Fluocinonide Efficacy
| Outcome Measure | Betamethasone Dipropionate AF (once daily) | Fluocinonide (twice daily) | Statistical Significance |
| Improvement in Erythema | Significantly greater | - | p < 0.05 |
| Improvement in Induration | Significantly greater | - | p < 0.05 |
| Improvement in Scaling | Significantly greater | - | p < 0.05 |
| Physicians' Global Evaluation | Significantly better response | - | p < 0.05 |
| Patients' Global Evaluation | Significantly better response | - | p < 0.05 |
| Treatment Discontinuation (Adverse Events) | 0 patients | 3 patients | - |
Experimental Protocol: Multicenter, Evaluator-Blind, Parallel Group Study
-
Objective: To compare the safety and efficacy of a new formulation of betamethasone dipropionate 0.05% cream (augmented formulation) applied once daily with fluocinonide 0.05% cream applied twice daily.
-
Study Population: 244 patients with moderate to severe psoriasis.
-
Study Design: A multicenter, evaluator-blind, parallel-group study. Patients were randomly assigned to one of the two treatment groups.
-
Treatment Regimen:
-
Group 1: Betamethasone dipropionate 0.05% cream (augmented formulation) applied once daily for 14 days.
-
Group 2: Fluocinonide 0.05% cream applied twice daily for 14 days.
-
-
Efficacy Assessments: Improvements in signs of erythema, induration, and scaling were evaluated. Physicians' and patients' global evaluations of response were also recorded.
-
Safety Assessments: Monitoring and recording of all adverse events.
-
Statistical Analysis: Statistical tests were used to compare the outcomes between the two groups, with a p-value of less than 0.05 considered significant.
Signaling Pathway of Topical Corticosteroids
// Nodes GC [label="Glucocorticoid\n(e.g., Betamethasone,\nFluocinonide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GR [label="Glucocorticoid\nReceptor (cytosolic)", fillcolor="#FBBC05", fontcolor="#202124"]; HSP [label="Heat Shock\nProteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="Activated\nGC-GR Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; GRE [label="Glucocorticoid\nResponse Element (DNA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Trans [label="Increased Transcription\nof Anti-inflammatory Genes\n(e.g., IκB, Annexin A1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Rep [label="Decreased Transcription\nof Pro-inflammatory Genes\n(e.g., Cytokines, Chemokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Reduced\nInflammation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges GC -> GR [label="Binds to"]; GR -> Complex; HSP -> GR [label="Dissociates from", style=dashed]; Complex -> Nucleus [label="Translocates to"]; Nucleus -> GRE [style=invis]; Complex -> GRE [label="Binds to"]; GRE -> Gene_Trans; GRE -> Gene_Rep; Gene_Trans -> Inflammation; Gene_Rep -> Inflammation; }
Caption: Glucocorticoid Signaling Pathway in Psoriasis.
Comparative Efficacy of this compound's Components vs. Other Topical Agents
Corticosteroids vs. Calcineurin Inhibitors: Fluocinonide vs. Tacrolimus
A study compared the efficacy of fluocinonide 0.1% cream with tacrolimus 0.1% ointment in patients with atopic dermatitis and psoriasis vulgaris. The results indicated that fluocinonide 0.1% cream produced better clinical outcomes.[2]
Table 2: Comparison of Fluocinonide and Tacrolimus Efficacy
| Treatment Group | Outcome |
| Fluocinonide 0.1% Cream | Demonstrated better clinical results based on evaluated parameters. |
| Tacrolimus 0.1% Ointment | Less effective compared to fluocinonide in this study. |
Experimental Protocol: Investigator-Blinded, Randomized, Split-Body Study
-
Objective: To compare the efficacy of fluocinonide 0.1% cream with a designated control (emollient cream for psoriasis, tacrolimus 0.1% ointment for eczematous dermatoses).
-
Study Population: Adult patients with atopic dermatitis, psoriasis vulgaris, and other corticosteroid-responsive dermatoses with symmetric involvement.
-
Study Design: Investigator-blinded, randomized, split-body study.
-
Treatment Regimen:
-
Psoriasis group: Fluocinonide 0.1% cream applied twice daily vs. a designated emollient cream twice daily for 4 weeks.
-
Eczematous dermatoses group: Fluocinonide 0.1% cream applied once or twice daily vs. tacrolimus 0.1% ointment twice daily for up to 4 weeks.
-
-
Efficacy Assessments: Clinical parameters were evaluated to determine treatment success, defined as clear or almost clear skin.
Corticosteroids vs. Vitamin D Analogs: Betamethasone Dipropionate vs. Calcipotriol
A meta-analysis of six randomized, double-blind, comparative studies demonstrated that a combination ointment of calcipotriol (50 mcg/g) and betamethasone dipropionate (0.5 mg/g) was significantly more effective than either agent alone.[3] This highlights the synergistic effect of combining a corticosteroid with a vitamin D analog.
Table 3: PASI 75 and PASI 50 Response Rates at 4 Weeks
| Treatment | PASI 75 Response Rate | PASI 50 Response Rate |
| Calcipotriol/Betamethasone Dipropionate | High | High |
| Biological Therapies (at 12 weeks) | Comparable | Comparable |
Experimental Protocol: Meta-Analysis of Randomized Controlled Trials
-
Objective: To compare the Psoriasis Area and Severity Index (PASI) 50 and 75 response rates for a combination ointment of calcipotriol and betamethasone dipropionate.
-
Study Design: Pooled analysis of data from six international, randomized, double-blind, comparative studies of 4 weeks' duration.
-
Study Population: Patients with chronic plaque psoriasis.
-
Interventions: The studies compared the combination therapy with the individual components and with a placebo.
-
Outcome Measures: The primary outcomes were the percentage of patients achieving at least a 50% improvement in PASI (PASI 50) and at least a 75% improvement in PASI (PASI 75) from baseline.
Signaling Pathways of Alternative Topical Agents
Caption: Signaling Pathways of Tacrolimus and Calcipotriol.
Role of Salicylic Acid and Gentamicin
Salicylic Acid: The Keratolytic Agent
Salicylic acid's primary role in this compound is to facilitate the removal of the hyperkeratotic scales characteristic of psoriatic plaques. By dissolving the intercellular cement that holds corneocytes together, it promotes desquamation and enhances the penetration of the corticosteroid components into the deeper layers of the skin.[4][5]
Experimental Protocol: In Vivo Tape Stripping for Keratolytic Efficacy
-
Objective: To quantify the keratolytic effect of salicylic acid.
-
Method:
-
Apply a preparation containing salicylic acid to a defined area of the skin.
-
After a set period, use adhesive tape to sequentially strip the stratum corneum.
-
Analyze the protein content of the tape strips to quantify the amount of stratum corneum removed.
-
Compare the results with a vehicle control to determine the keratolytic efficacy.
-
// Nodes SA [label="Salicylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SC [label="Stratum Corneum\n(Hyperkeratotic)", fillcolor="#FBBC05", fontcolor="#202124"]; Cement [label="Intercellular\nCement", fillcolor="#F1F3F4", fontcolor="#202124"]; Desquamation [label="Increased\nDesquamation\n(Shedding of Scales)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Penetration [label="Enhanced Penetration\nof other Topical Agents", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges SA -> Cement [label="Dissolves"]; Cement -> SC [label="Binds Corneocytes in", style=dashed]; SA -> SC [label="Acts on"]; SC -> Desquamation; Desquamation -> Penetration; }
Caption: Keratolytic Mechanism of Salicylic Acid.
Gentamicin: The Antimicrobial Agent
Gentamicin is an aminoglycoside antibiotic that inhibits protein synthesis in susceptible bacteria. In the context of psoriasis, its role is likely to manage or prevent secondary bacterial infections that can exacerbate the condition, particularly in fissured or excoriated plaques. Recent research also suggests that the skin microbiome plays a role in psoriasis, and antibiotics like gentamicin may help in modulating this microbiome.
Conclusion
The individual components of this compound each play a distinct and important role in the management of psoriasis. The corticosteroid components, betamethasone dipropionate and fluocinonide, provide potent anti-inflammatory action, with clinical data suggesting a superiority of betamethasone dipropionate. Salicylic acid enhances the efficacy of the corticosteroids through its keratolytic action, while gentamicin provides antimicrobial coverage. When compared to other topical agents like calcipotriol and tacrolimus, the components of this compound demonstrate a robust and rapid onset of action. This guide provides the foundational data and methodologies for researchers to further investigate and compare these therapeutic approaches in the ongoing effort to optimize psoriasis treatment.
References
- 1. A controlled clinical trial of a new formulation of betamethasone dipropionate cream in once-daily treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. swastibotanicals.com [swastibotanicals.com]
- 5. Salicylic acid - Wikipedia [en.wikipedia.org]
Independent Verification of Vipsogal's Therapeutic Potential: A Comparative Analysis for Psoriasis Treatment
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Vipsogal Formulation Against Modern Topical Therapies for Plaque Psoriasis.
This compound, a topical formulation historically used for psoriasis, combines the potent corticosteroids betamethasone dipropionate and fluocinonide, the antibiotic gentamicin, and the skin-protectant dexpanthenol. While this combination leverages a multi-faceted approach to symptom management, the landscape of topical psoriasis treatment has evolved significantly. This guide provides an independent verification of the therapeutic rationale behind this compound's components and objectively compares their efficacy and mechanisms against current-generation alternatives, supported by experimental data.
Part 1: Deconstruction of the this compound Formulation
The therapeutic strategy of this compound is based on the synergistic action of its four active ingredients.
-
Betamethasone Dipropionate & Fluocinonide (Potent Corticosteroids): These are the primary anti-inflammatory agents. As corticosteroids, they function by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates gene expression. The primary anti-inflammatory effect in psoriasis is achieved by inhibiting the transcription of pro-inflammatory cytokines and chemokines, and by down-regulating the activity of transcription factors like NF-κB, which are pivotal in the psoriatic inflammatory cascade.[1]
-
Gentamicin (Antibiotic): This component is included to manage or prevent secondary bacterial infections that can occur in psoriatic plaques, particularly if the skin barrier is compromised by scratching.[2] However, its efficacy in non-infected psoriatic lesions is debated, with some studies suggesting poor dermal penetration of topical gentamicin.
-
Dexpanthenol (Provitamin B5): A derivative of pantothenic acid, dexpanthenol supports skin barrier function. It acts as a moisturizer, improving hydration of the stratum corneum, reducing water loss, and promoting the healing of irritated skin.[2]
Part 2: Quantitative Comparison of Therapeutic Efficacy
The primary endpoint for evaluating topical psoriasis treatments in clinical trials is often the proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) or success as defined by the Physician's Global Assessment (PGA), typically a score of 'clear' (0) or 'almost clear' (1).
The following tables summarize quantitative data from clinical trials for this compound's core components and modern alternatives.
Table 1: Efficacy of Potent Corticosteroids (this compound Components)
| Active Ingredient | Potency | Study Duration | Efficacy Endpoint (Success Rate) | Citation(s) |
| Betamethasone Dipropionate (0.05%) | High | 8 Weeks | mPASI Reduction: 64.6% (in combination with Calcipotriol) | |
| Fluocinonide (0.05%) | High | 3 Weeks | Statistically superior to triamcinolone acetonide 0.1% cream | [3] |
| Fluocinonide (0.1%) | Super-high | 2 Weeks | Statistically superior to vehicle cream (P<0.001) | [4] |
Table 2: Efficacy of Modern Non-Steroidal Topical Therapies
| Active Ingredient | Mechanism of Action | Study Duration | Efficacy Endpoint (Success Rate) | Citation(s) |
| Tapinarof (1% Cream) | Aryl Hydrocarbon Receptor (AhR) Agonist | 12 Weeks | PGA Success (0/1): 35.4% - 40.2%PASI 75: 36.1% - 47.6% | [5] |
| Roflumilast (0.3% Cream) | Phosphodiesterase-4 (PDE4) Inhibitor | 8 Weeks | IGA Success (0/1): 37.5% - 42.4%PASI 75: 39.0% - 41.6% | [6] |
| Tacrolimus (0.1% Ointment) | Calcineurin Inhibitor | 8 Weeks | PGA Success (Clear/Almost Clear): 65.2% (in facial/intertriginous psoriasis) | [7][8] |
Table 3: Comparative Safety & Tolerability Profile
| Therapy Class | Common Adverse Events | Long-term Use Concerns |
| Potent Topical Corticosteroids | Skin atrophy, striae, telangiectasia, folliculitis, contact dermatitis. | HPA axis suppression with extensive use, tachyphylaxis (loss of efficacy). |
| Aryl Hydrocarbon Receptor Agonists | Folliculitis, contact dermatitis, headache. | Long-term safety profile is still being established. |
| PDE4 Inhibitors | Diarrhea, application site pain, upper respiratory tract infection. | Generally well-tolerated locally. |
| Calcineurin Inhibitors | Application site burning and itching (usually transient). | FDA black box warning regarding a theoretical long-term risk of skin malignancy. |
Part 3: Signaling Pathways and Experimental Workflows
Understanding the molecular pathways and the methodologies used to evaluate these therapies is critical for drug development professionals.
Signaling Pathways
The anti-inflammatory action of corticosteroids, the cornerstone of the this compound formulation, is mediated through the glucocorticoid receptor signaling pathway.
Experimental Protocols
The evaluation of a novel topical agent for psoriasis typically follows a standardized clinical trial protocol. Below is a representative methodology.
Representative Phase 3 Clinical Trial Protocol for a Topical Psoriasis Treatment
-
Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.
-
Patient Population: Adults (18-75 years) with a clinical diagnosis of stable plaque psoriasis affecting 2% to 20% of Body Surface Area (BSA), with a PGA score of 3 ('moderate') or 4 ('severe').
-
Inclusion Criteria:
-
Diagnosis of plaque psoriasis for at least 6 months.
-
Candidate for topical therapy.
-
Stable disease for at least 2 months prior to screening.
-
-
Exclusion Criteria:
-
Non-plaque forms of psoriasis (e.g., pustular, erythrodermic).
-
Use of other topical psoriasis treatments within 2 weeks of baseline.
-
Use of systemic biologics or phototherapy within specified washout periods.
-
Known hypersensitivity to the investigational product or its components.
-
-
Treatment Regimen:
-
Arm 1: Investigational Cream, applied once daily for 8-12 weeks.
-
Arm 2: Vehicle Cream, applied once daily for 8-12 weeks.
-
-
Primary Efficacy Endpoint:
-
Proportion of subjects achieving PGA success (a score of 0 'clear' or 1 'almost clear' plus a minimum 2-grade improvement from baseline) at Week 8 or 12.
-
-
Secondary Efficacy Endpoints:
-
Proportion of subjects achieving at least a 75% improvement from baseline in PASI score (PASI 75).
-
Change from baseline in itch as measured by a Numeric Rating Scale (NRS).
-
Improvement in quality of life, measured by the Dermatology Life Quality Index (DLQI).
-
-
Safety Assessments: Monitoring and recording of all adverse events (AEs), with a focus on local skin reactions at the application site.
Part 4: Conclusion and Future Outlook
The this compound formulation represents a historical, combination-based approach to psoriasis management, relying heavily on the potent anti-inflammatory effects of corticosteroids. This strategy is effective for short-term control of inflammation and symptoms.
However, the independent verification of newer therapeutic agents demonstrates a paradigm shift towards targeted molecular pathways with favorable long-term safety profiles. Non-steroidal agents like Tapinarof (AhR agonist) and Roflumilast (PDE4 inhibitor) offer comparable or superior efficacy in achieving key clinical endpoints such as PGA success and PASI 75, without the associated risks of long-term corticosteroid use, such as skin atrophy.[5][6] Calcineurin inhibitors like tacrolimus have also carved out a crucial role, particularly for sensitive areas where corticosteroids are ill-advised.[7][8]
For drug development professionals, the data suggests that future innovation in topical psoriasis therapy will likely focus on:
-
Novel Mechanisms of Action: Moving beyond corticosteroids to modulate specific immune pathways (e.g., AhR, PDE4, JAK-STAT).
-
Improved Safety and Tolerability: Developing agents suitable for chronic use on any body surface area without the risk of skin atrophy.
-
Remittive Effects: Investigating therapies that may offer a sustained period of disease control even after treatment cessation, a potential benefit seen with agents like tapinarof.[5]
While the components of this compound have established therapeutic roles, the advent of targeted, safer, and highly effective alternatives marks a significant advancement in the management of plaque psoriasis.
References
- 1. Articles [globalrx.com]
- 2. Fluocinonide for Psoriasis: Can It Help With Itching and Swelling? | MyPsoriasisTeam [mypsoriasisteam.com]
- 3. Multicenter trial of fluocinonide in an emollient cream base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. A Critical Review of Tacrolimus for Psoriasis: Mechanisms, Efficacy, and Clinical Outcomes - medtigo Journal [journal.medtigo.com]
- 8. Tacrolimus ointment for the treatment of psoriasis on the face and intertriginous areas - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Vipsogal: A Comprehensive Guide
The proper disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling novel substances like Vipsogal, adherence to strict disposal protocols is paramount to ensure a safe working environment and compliance with regulatory standards. Due to the lack of publicly available, specific disposal information for a compound named "this compound," this guide provides a comprehensive framework based on established best practices for the disposal of hazardous pharmaceutical and biomedical waste. This information is designed to serve as a foundational procedure, which should be adapted in accordance with your institution's specific environmental health and safety (EHS) guidelines and any forthcoming substance-specific data.
This compound Waste Stream Categorization
Effective waste management begins with proper segregation.[1] Mixing non-hazardous materials with hazardous waste results in the entire volume being classified as hazardous, increasing disposal costs and environmental burden.[1] The following table summarizes the recommended categorization and disposal streams for waste generated during the handling of this compound.
| Waste Category | Description | Recommended Disposal Stream | Container Type |
| Unused/Expired this compound | Pure, unadulterated this compound product, including expired batches or surplus from experiments. | Hazardous Chemical Waste | Original or approved, sealed chemical container |
| This compound-Contaminated Sharps | Needles, syringes, scalpels, and glass Pasteur pipettes that have come into direct contact with this compound. | Sharps Waste (Chemical Hazard) | Puncture-resistant sharps container (Beige) |
| This compound-Contaminated Solid Waste | Gloves, bench paper, plasticware (e.g., pipette tips, tubes), and other disposable lab supplies. | Hazardous Chemical Waste (Solid) | Lined, labeled hazardous waste container |
| This compound-Contaminated Liquid Waste | Aqueous solutions, solvents, and cell culture media containing this compound. | Hazardous Chemical Waste (Liquid) | Labeled, leak-proof chemical waste carboy |
| Decontaminated Glassware | Beakers, flasks, and other glassware thoroughly rinsed and decontaminated according to protocol. | Non-Hazardous Lab Glass Waste | Labeled "Broken Glass" box |
Experimental Protocol: Decontamination of this compound-Contaminated Glassware
This protocol details the steps for the triple-rinse method to decontaminate glassware that has been in contact with this compound, rendering it safe for disposal as non-hazardous waste.
Materials:
-
This compound-contaminated glassware
-
Appropriate organic solvent (e.g., ethanol, if compatible with this compound and subsequent waste streams)
-
Deionized (DI) water
-
Two waste containers: one for the initial organic solvent rinse and one for aqueous rinses.
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety glasses, lab coat.
Procedure:
-
Initial Solvent Rinse: Under a certified chemical fume hood, rinse the glassware with a small amount of a suitable organic solvent capable of solubilizing this compound. Collect this rinseate in a designated hazardous liquid waste container.
-
First Aqueous Rinse: Rinse the glassware thoroughly with DI water. Collect this first aqueous rinseate into the same hazardous liquid waste container.
-
Second and Third Aqueous Rinses: Perform two additional rinses with DI water. These subsequent rinses can typically be disposed of down the sanitary sewer, provided they meet local EHS guidelines for aqueous waste.[2]
-
Drying and Disposal: Allow the glassware to air dry completely. Once dry, dispose of the decontaminated glassware in a designated container for broken or uncontaminated lab glass.
Standard Operating Procedure for this compound Disposal
Adherence to a standardized disposal workflow is essential for safety and compliance. The following steps provide a clear, procedural guide for the lifecycle of this compound waste from generation to collection.
-
Segregation at the Source: Immediately after generation, categorize and separate this compound waste according to the table above. Never mix different waste streams.
-
Proper Packaging:
-
Place solid waste into a designated, lined hazardous waste container.
-
Deposit liquid waste into a compatible, sealed, and secondarily contained chemical waste carboy.
-
Dispose of all contaminated sharps directly into a designated, puncture-resistant sharps container. Do not overfill.
-
-
Accurate Labeling:
-
Affix a hazardous waste tag to each container.
-
Clearly write "this compound" and list all chemical constituents, including solvents and their approximate percentages. Ensure the tag is fully completed with the laboratory location, principal investigator, and date.
-
-
Safe Storage:
-
Store all this compound waste in a designated satellite accumulation area within the laboratory.
-
Ensure containers are sealed when not in use.
-
Liquid waste containers should be kept in secondary containment trays to prevent spills.
-
-
Request for Pickup:
-
Once a container is full, or if waste has been stored for the maximum allowable time per institutional policy, submit a request for waste pickup through your institution's EHS portal or designated procedure.[2]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: this compound waste disposal decision workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
